PRDX3(103-112), human
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C54H78N10O17S |
|---|---|
Molecular Weight |
1171.3 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C54H78N10O17S/c1-7-28(4)42(54(80)81)61-46(72)34(20-21-39(67)68)56-51(77)44(30(6)66)63-49(75)38-19-14-22-64(38)53(79)37(26-82)59-50(76)41(27(2)3)60-47(73)36(24-32-17-12-9-13-18-32)58-52(78)43(29(5)65)62-48(74)35(23-31-15-10-8-11-16-31)57-45(71)33(55)25-40(69)70/h8-13,15-18,27-30,33-38,41-44,65-66,82H,7,14,19-26,55H2,1-6H3,(H,56,77)(H,57,71)(H,58,78)(H,59,76)(H,60,73)(H,61,72)(H,62,74)(H,63,75)(H,67,68)(H,69,70)(H,80,81)/t28-,29+,30+,33-,34-,35-,36-,37-,38-,41-,42-,43-,44-/m0/s1 |
InChI Key |
TZCAFWJBEQOBEX-GDWSKPTESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Function of the Human PRDX3(103-112) Peptide: An Uncharted Territory in Cellular Regulation
A comprehensive review of existing scientific literature reveals a significant knowledge gap regarding the specific function of the human Peroxiredoxin-3 (PRDX3) peptide fragment corresponding to amino acids 103-112. At present, there are no published studies that directly investigate the biological activity, signaling pathways, or therapeutic potential of this specific peptide. Therefore, this guide will address the known functions of the full-length PRDX3 protein to provide a foundational context and potential avenues for future investigation into its constituent peptides.
The Parent Protein: Peroxiredoxin-3 (PRDX3)
Peroxiredoxin-3 is a crucial mitochondrial antioxidant enzyme belonging to the 2-Cys peroxiredoxin family. Its primary and most well-documented function is the detoxification of hydrogen peroxide (H₂O₂) within the mitochondria, a key organelle for cellular metabolism and energy production. This catalytic activity is vital for protecting mitochondrial components, including DNA, lipids, and proteins, from oxidative damage.
Core Functions of Full-Length PRDX3:
-
Mitochondrial Redox Homeostasis: PRDX3 is a major scavenger of H₂O₂ generated as a byproduct of aerobic respiration, thereby preventing oxidative stress and maintaining the mitochondrial redox balance.
-
Cardioprotection: Studies have indicated that PRDX3 plays a protective role in the heart by mitigating ischemia-reperfusion injury and regulating cardiac hypertrophy.
-
Metabolic Regulation: By controlling mitochondrial H₂O₂ levels, PRDX3 influences various metabolic pathways.
-
Apoptosis Regulation: PRDX3 can modulate apoptotic signaling pathways, in part by preventing the oxidative stress-induced opening of the mitochondrial permeability transition pore.
Hypothetical Functions and Research Directions for PRDX3(103-112)
The amino acid sequence 103-112 of human PRDX3 is located within the C-terminal region of the protein. While the precise function of this specific fragment is unknown, the C-terminal domains of proteins are often involved in crucial biological processes, including:
-
Protein-Protein Interactions: The C-terminus can serve as a docking site for other proteins, facilitating the assembly of larger functional complexes.
-
Subcellular Localization: C-terminal sequences can contain signals that direct the protein to specific subcellular compartments.
-
Regulation of Catalytic Activity: The C-terminal tail can act as an allosteric regulator, modulating the enzymatic activity of the protein.
Future research into the PRDX3(103-112) peptide could explore its potential to:
-
Act as a competitive inhibitor of full-length PRDX3 or its binding partners.
-
Possess intrinsic antioxidant or signaling properties.
-
Serve as a biomarker for mitochondrial dysfunction or oxidative stress-related diseases.
Visualizing the Known Landscape: PRDX3 Signaling and a Path Forward
While a signaling pathway specific to the PRDX3(103-112) peptide cannot be depicted, the following diagrams illustrate the known role of the full-length PRDX3 protein and a potential experimental workflow for investigating the function of novel peptides like PRDX3(103-112).
Figure 1: Simplified signaling pathway of full-length PRDX3 in mitochondrial redox homeostasis.
Figure 2: A hypothetical experimental workflow for investigating the function of the PRDX3(103-112) peptide.
Quantitative Data and Experimental Protocols
Due to the absence of specific research on the PRDX3(103-112) peptide, no quantitative data or established experimental protocols are available. Should research be undertaken, standard biochemical and cell-based assays would be employed. For instance, to assess antioxidant potential, a common method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
Example Protocol: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of the PRDX3(103-112) peptide in vitro.
Materials:
-
PRDX3(103-112) peptide, synthesized and purified.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
Methanol or ethanol.
-
Ascorbic acid (as a positive control).
-
96-well microplate.
-
Microplate reader.
Methodology:
-
Prepare a stock solution of the PRDX3(103-112) peptide in an appropriate solvent (e.g., sterile water or DMSO).
-
Create a series of dilutions of the peptide to be tested.
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add varying concentrations of the peptide solution to the wells. Include a positive control (ascorbic acid) and a negative control (solvent only).
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the negative control and A_sample is the absorbance in the presence of the peptide.
-
Plot the percentage of scavenging activity against the peptide concentration to determine the IC₅₀ value (the concentration of peptide required to scavenge 50% of the DPPH radicals).
Conclusion
The specific function of the human PRDX3(103-112) peptide remains an unexplored area of mitochondrial biology. While the full-length PRDX3 protein is a well-established guardian of mitochondrial integrity, the roles of its constituent peptide fragments are yet to be elucidated. The information and hypothetical frameworks provided in this guide are intended to serve as a foundation for future research aimed at unraveling the potential biological significance of this and other PRDX3-derived peptides. Such investigations could open new avenues for understanding mitochondrial signaling and developing novel therapeutic strategies for diseases associated with oxidative stress.
A Technical Guide to the Biochemical Properties of Human PRDX3(103-112)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the biochemical properties of the human Peroxiredoxin 3 (PRDX3) peptide fragment spanning amino acids 103-112. The focus of this document is on the hyperoxidized, specifically sulfonated (SO3), form of this peptide, which has recently been identified as a novel and specific biomarker for ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation.[1][2][3] This guide will delve into the peptide's role in the context of the full-length PRDX3 protein, its involvement in ferroptotic signaling, and the experimental protocols relevant to its study.
Peroxiredoxin 3 is a key mitochondrial antioxidant enzyme responsible for detoxifying peroxides.[4][5] The 103-112 region is of particular significance as it contains the highly conserved peroxidatic cysteine residue (Cys108), which is central to the catalytic activity of the enzyme.[5] Under conditions of excessive oxidative stress, as seen in ferroptosis, this cysteine can be irreversibly hyperoxidized to sulfinic (SO2H) or sulfonic (SO3H) acid, leading to a functional switch of the protein.[2][3]
Physicochemical Properties of PRDX3(103-112)
The human PRDX3(103-112) peptide is a decapeptide. The specific amino acid sequence can be determined from the full-length human PRDX3 protein sequence (UniProt ID: P30048).[5]
Amino Acid Sequence of Human PRDX3 (Residues 103-112):
D-G-L-C-T-E-H-P-V-R
(Determined from UniProt sequence P30048)
Quantitative Data Summary
As the identification of hyperoxidized PRDX3(103-112) as a ferroptosis marker is a recent discovery, specific quantitative biochemical data for the isolated peptide is limited in publicly available literature. The existing quantitative data primarily relates to the cellular effects observed upon the hyperoxidation of the full-length PRDX3 protein.
| Parameter | Description | Observed Effect/Value | Reference |
| Molecular Weight | Calculated molecular weight of the unmodified PRDX3(103-112) peptide. | 1171.32 Da | [6] |
| Cell Viability | Effect of PRDX3 hyperoxidation on cell viability in the presence of ferroptosis inducers (e.g., erastin, RSL3). | PRDX3 knockout cells show increased resistance to ferroptosis inducers. | [3][7] |
| Cystine Uptake | Impact of hyperoxidized PRDX3 on the cellular uptake of cystine. | Hyperoxidized PRDX3 inhibits cystine uptake, promoting ferroptosis. | [1][2][3] |
Role in Ferroptosis Signaling
The hyperoxidation of PRDX3 at Cys108 within the 103-112 region serves as a critical molecular switch that transforms the protein from a protective antioxidant into a pro-ferroptotic factor.[1][2] This process is initiated by the accumulation of mitochondrial lipid peroxides during ferroptosis.[3]
Signaling Pathway of Hyperoxidized PRDX3 in Ferroptosis
Caption: Workflow of Hyperoxidized PRDX3 in Ferroptosis Induction.
Experimental Protocols
Detection of Hyperoxidized PRDX3 by Immunoblotting
This protocol is adapted from standard methods for detecting hyperoxidized peroxiredoxins.[8][9][10]
1. Sample Preparation:
-
Lyse cells in a buffer containing an alkylating agent, such as N-ethylmaleimide (NEM), to block free thiol groups and prevent post-lysis oxidation. A typical lysis buffer would be RIPA buffer supplemented with protease inhibitors and 20-50 mM NEM.
-
Quantify protein concentration using a standard method like the BCA assay.
2. SDS-PAGE and Western Blotting:
-
Separate 20-40 µg of protein lysate on a 12-15% SDS-polyacrylamide gel under non-reducing conditions.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for hyperoxidized peroxiredoxins (anti-PRDX-SO2/3) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
Experimental Workflow for Immunoblotting
Caption: Immunoblotting Workflow for Hyperoxidized PRDX3.
Solid-Phase Synthesis of Sulfonated PRDX3(103-112) Peptide
This is a generalized protocol based on established methods for solid-phase peptide synthesis (SPPS) of sulfated peptides.[11][12][13][14]
1. Resin Preparation:
-
Start with a suitable solid support resin, such as a Rink Amide resin for a C-terminally amidated peptide.
2. Peptide Chain Assembly:
-
Utilize Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for the stepwise addition of amino acids.
-
For the cysteine at position 108, use a protected cysteine residue (e.g., Fmoc-Cys(Trt)-OH) to prevent side reactions.
3. On-Resin Sulfation (Post-synthetic modification):
-
After assembling the full peptide chain, selectively deprotect the hydroxyl group of a tyrosine residue if sulfation is desired on tyrosine, or perform a modification on the cysteine thiol to introduce a sulfonate group. For direct synthesis of a Cys-SO3H peptide, specialized building blocks or post-synthetic oxidation are required. Given the context of hyperoxidation, the sulfonation occurs on the cysteine. A common method for introducing a sulfonate group is through oxidation of the thiol.
4. Cleavage and Deprotection:
-
Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water.
5. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verify the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.
Conclusion
The hyperoxidized form of the human PRDX3(103-112) peptide has emerged as a highly specific and valuable biomarker for ferroptosis. Its formation, translocation, and subsequent inhibition of cystine uptake represent a novel signaling pathway in this mode of cell death. While direct quantitative biochemical data for the isolated peptide is still forthcoming, the methodologies and understanding of its role in the context of the full-length protein provide a solid foundation for further research. This technical guide serves as a resource for scientists and drug development professionals aiming to investigate the role of hyperoxidized PRDX3 in various pathological conditions and to explore its potential as a diagnostic or therapeutic target.
References
- 1. Hyperoxidized PRDX3 as a specific ferroptosis marker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of hyperoxidized PRDX3 as a ferroptosis marker reveals ferroptotic damage in chronic liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Hyperoxidized PRDX3 as a Ferroptosis Marker Reveals Ferroptotic Damage in Chronic Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alliancegenome.org [alliancegenome.org]
- 5. uniprot.org [uniprot.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Oxidative Stress Promotes Peroxiredoxin Hyperoxidation and Attenuates Pro-survival Signaling in Aging Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A general sequence independent solid phase method for the site specific synthesis of multiple sulfated-tyrosine containing peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. A general sequence independent solid phase method for the site specific synthesis of multiple sulfated-tyrosine containing peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Facile solid-phase synthesis of sulfated tyrosine-containing peptides: Part II. Total synthesis of human big gastrin-II and its C-terminal glycine-extended peptide (G34-Gly sulfate) by the solid-phase segment condensation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EP0161468A2 - Process for the solid phase synthesis of peptides which contain sulfated tyrosine - Google Patents [patents.google.com]
PRDX3(103-112) as a Biomarker for Ferroptosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, a regulated form of cell death characterized by iron-dependent lipid peroxidation, has emerged as a critical process in various pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. A significant challenge in studying ferroptosis has been the lack of specific and reliable biomarkers. Recent groundbreaking research has identified the hyperoxidized form of Peroxiredoxin 3 (PRDX3), specifically involving the peptide region 103-112, as a highly specific and robust biomarker for ferroptosis. This technical guide provides a comprehensive overview of the core findings, detailed experimental protocols for its detection and validation, and the underlying signaling pathways, serving as a vital resource for researchers and professionals in the field.
Introduction to Ferroptosis and the Role of PRDX3
Ferroptosis is a non-apoptotic form of programmed cell death driven by the accumulation of lipid reactive oxygen species (ROS) and subsequent membrane damage. The central axis of ferroptosis regulation involves the selenoenzyme Glutathione Peroxidase 4 (GPX4), which, with its cofactor glutathione (GSH), detoxifies lipid peroxides. Inhibition of GPX4 activity or depletion of GSH leads to an accumulation of lipid peroxides and the execution of ferroptosis.
Peroxiredoxin 3 (PRDX3) is a mitochondrial antioxidant enzyme belonging to the typical 2-Cys peroxiredoxin family. Its primary function is to reduce hydrogen peroxide and other peroxides, thus protecting mitochondria from oxidative stress. Under conditions of excessive oxidative stress, such as during ferroptosis, the catalytic cysteine residue within PRDX3 can become hyperoxidized to sulfonic acid (SO3H).
Hyperoxidized PRDX3 as a Specific Biomarker for Ferroptosis
Recent studies have demonstrated that the hyperoxidation of PRDX3 is a specific event during ferroptosis, not occurring during other forms of cell death like apoptosis or necroptosis.[1] This specificity makes hyperoxidized PRDX3 an invaluable tool for identifying ferroptotic cell death in vitro and in vivo. The key event is the post-translational modification of a cysteine residue within the 103-112 peptide region of PRDX3.[1]
The PRDX3(103-112) Peptide
The peptide sequence of human PRDX3(103-112) is Asp-Phe-Thr-Phe-Val-Cys-Pro-Thr-Glu-Ile. The cysteine residue at position 108 is the site of hyperoxidation. A synthetic version of this peptide with a sulfonylated cysteine (Cys-SO3H) has been used to generate a specific antibody that recognizes the hyperoxidized form of the full-length PRDX3 protein.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from seminal studies on hyperoxidized PRDX3 as a ferroptosis biomarker. The data is compiled from experiments using various cell lines and ferroptosis inducers.
Table 1: Specificity of PRDX3 Hyperoxidation in Different Cell Death Modalities
| Treatment | Cell Line | Hyperoxidized PRDX3 Level (Fold Change vs. Control) | Apoptosis Marker (Cleaved Caspase-3) | Necroptosis Marker (p-MLKL) |
| Erastin (Ferroptosis Inducer) | SV589, HT1080 | Significant Increase | No significant change | Not Applicable |
| RSL3 (Ferroptosis Inducer) | SV589, HT1080 | Significant Increase | No significant change | Not Applicable |
| Camptothecin (Apoptosis Inducer) | SV589 | No significant change | Significant Increase | Not Applicable |
| TNF-α + SM-164 + z-VAD-fmk (Necroptosis Inducer) | HT29 | No significant change | Not Applicable | Significant Increase |
Data compiled from immunoblotting results in Cui S, et al. Mol Cell. 2023.[1]
Table 2: Effect of Ferroptosis Inducers on Cell Viability and PRDX3 Hyperoxidation
| Ferroptosis Inducer | Cell Line | Concentration | Cell Viability (% of Control) | Hyperoxidized PRDX3 Level |
| Erastin | HT1080 | 10 µM | ~40% | Markedly Increased |
| RSL3 | HT1080 | 1 µM | ~30% | Markedly Increased |
| FIN56 | HT1080 | 5 µM | ~50% | Markedly Increased |
Data represents typical results from cell viability assays (e.g., CellTiter-Glo) and immunoblotting.[2]
Table 3: Effect of Ferroptosis Inhibitors on Erastin-Induced PRDX3 Hyperoxidation and Cell Death
| Treatment | Cell Line | Cell Viability (% of Control) | Hyperoxidized PRDX3 Level |
| Erastin | HT1080 | ~40% | High |
| Erastin + Ferrostatin-1 | HT1080 | ~95% | Low / Undetectable |
| Erastin + Deferoxamine | HT1080 | ~90% | Low / Undetectable |
Data compiled from cell viability and immunoblotting experiments.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathway of PRDX3 Hyperoxidation and Ferroptosis Induction
During ferroptotic stress, an accumulation of mitochondrial lipid peroxides leads to the hyperoxidation of PRDX3. This modified protein then translocates from the mitochondria to the plasma membrane, where it is proposed to inhibit the cystine/glutamate antiporter (system Xc-). This inhibition blocks the import of cystine, leading to depletion of intracellular glutathione (GSH) and subsequent inactivation of GPX4, thereby amplifying lipid peroxidation and culminating in cell death.
Caption: Signaling pathway of hyperoxidized PRDX3 in ferroptosis.
Experimental Workflow for Detecting Hyperoxidized PRDX3
The general workflow for detecting and validating hyperoxidized PRDX3 as a ferroptosis biomarker involves inducing cell death, preparing cell lysates, and analyzing the protein by immunoblotting. Immunofluorescence can be used to visualize the translocation of the protein.
Caption: Experimental workflow for PRDX3 biomarker validation.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: HT1080, SV589, or other relevant cell lines.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment:
-
Ferroptosis Induction: Treat cells with ferroptosis inducers such as Erastin (e.g., 1-10 µM) or RSL3 (e.g., 0.1-1 µM) for 12-24 hours.
-
Inhibition: For inhibitor studies, pre-treat cells with Ferrostatin-1 (e.g., 1 µM) or Deferoxamine (e.g., 100 µM) for 1 hour before adding the ferroptosis inducer.
-
Controls: Include untreated cells and vehicle-treated cells as controls. For specificity, include apoptosis inducers (e.g., Camptothecin) and necroptosis inducers (e.g., TNF-α + SM-164 + z-VAD-fmk).
-
Immunoblotting for Hyperoxidized PRDX3
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 12% SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for hyperoxidized PRDX3 (generated using the SO3-modified PRDX3(103-112) peptide) overnight at 4°C. Use an antibody for total PRDX3 and a loading control (e.g., β-actin or GAPDH) on separate blots or after stripping.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the band intensities.
Immunofluorescence for PRDX3 Translocation
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells as described in section 5.1.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies against hyperoxidized PRDX3 and a mitochondrial marker (e.g., TOM20 or MitoTracker) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with corresponding fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount the coverslips on slides with a mounting medium containing DAPI for nuclear staining. Visualize the cells using a confocal microscope. Co-localization analysis can be performed to assess the translocation of hyperoxidized PRDX3 from mitochondria to the plasma membrane.
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate.
-
Treatment: Treat cells as described in section 5.1.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control to determine the percentage of cell viability.
Conclusion
The identification of hyperoxidized PRDX3, specifically within the 103-112 peptide region, as a biomarker for ferroptosis represents a significant advancement in the field. Its specificity allows for the definitive identification of ferroptotic cell death, distinguishing it from other cell death pathways. The detailed protocols and data presented in this guide provide researchers and drug development professionals with the necessary tools to utilize this biomarker effectively in their studies, paving the way for a deeper understanding of ferroptosis and the development of novel therapeutic strategies targeting this critical cell death process.
References
An In-depth Technical Guide on the Cellular Localization of Hyperoxidized PRDX3(103-112)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxiredoxin 3 (PRDX3), a key mitochondrial antioxidant enzyme, undergoes a post-translational modification known as hyperoxidation in response to overwhelming oxidative stress, particularly during ferroptosis. This event triggers a significant change in its subcellular localization, a process with profound implications for cell fate. This technical guide provides a comprehensive overview of the cellular relocalization of hyperoxidized PRDX3, with a focus on the C-terminal peptide region 103-112. We will delve into the quantitative data available, provide detailed experimental protocols for its study, and visualize the associated signaling pathways and workflows.
Introduction: PRDX3 Hyperoxidation and Cellular Relocalization
Under normal physiological conditions, PRDX3 resides within the mitochondrial matrix, where it plays a crucial role in detoxifying reactive oxygen species (ROS). However, during ferroptosis, a form of iron-dependent regulated cell death, an accumulation of lipid peroxides in the mitochondria leads to the hyperoxidation of PRDX3.[1][2] This modification, converting a catalytic cysteine thiol to sulfinic or sulfonic acid, instigates the translocation of hyperoxidized PRDX3 from the mitochondria to the plasma membrane.[1][2][3] At the plasma membrane, hyperoxidized PRDX3 is proposed to inhibit the cystine/glutamate antiporter system xc-, leading to a depletion of intracellular cysteine and glutathione (GSH), thereby exacerbating oxidative stress and promoting ferroptosis.[1][2][3][4][5] The sulfonated C-terminal peptide, PRDX3(103-112) SO3 modified, has been identified as a specific marker for this ferroptotic process.
Data Presentation: Cellular Distribution of Hyperoxidized PRDX3
While the translocation of hyperoxidized PRDX3 is a well-documented qualitative phenomenon, precise quantitative data on the fractional distribution between mitochondria and the plasma membrane is limited in the current literature. The following table summarizes the key qualitative findings regarding the subcellular localization of total and hyperoxidized PRDX3 under basal and ferroptotic conditions.
| Condition | Cellular Fraction | PRDX3 Localization | Hyperoxidized PRDX3 Localization | Source |
| Basal/Normal | Mitochondria | High | Undetectable | [1][3] |
| Plasma Membrane | Low / Undetectable | Undetectable | [1][3] | |
| Ferroptosis (induced by Erastin, RSL3 etc.) | Mitochondria | Decreased | Present (transiently) | [1][3] |
| Plasma Membrane | Increased | High | [1][2][3] |
Note: The lack of specific percentages or fold-change values in the literature highlights an area for future quantitative proteomics and densitometric studies.
Experimental Protocols
Subcellular Fractionation and Western Blotting for Hyperoxidized PRDX3
This protocol details the separation of mitochondrial and plasma membrane fractions to analyze the localization of hyperoxidized PRDX3 by Western blotting.
Materials:
-
Cell culture reagents
-
Ferroptosis inducers (e.g., Erastin, RSL3)
-
Phosphate-buffered saline (PBS)
-
Homogenization buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with protease and phosphatase inhibitors)
-
Dounce homogenizer
-
Centrifuge (capable of low and high speeds)
-
Ultracentrifuge
-
Sucrose gradient solutions (for plasma membrane enrichment)
-
RIPA buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-hyperoxidized PRDX (recognizes SO2/SO3 forms)
-
Mouse anti-PRDX3
-
Rabbit anti-VDAC1 (mitochondrial marker)
-
Mouse anti-Na+/K+ ATPase (plasma membrane marker)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency and treat with a ferroptosis inducer (e.g., 10 µM Erastin for 12-24 hours) or vehicle control.
-
Cell Harvesting: Wash cells with ice-cold PBS and harvest by scraping.
-
Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer and incubate on ice for 20 minutes. Lyse the cells using a Dounce homogenizer with a tight-fitting pestle (approx. 20-30 strokes).
-
Mitochondrial Fraction Isolation (Differential Centrifugation):
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the crude mitochondrial fraction.
-
The resulting supernatant is the cytosolic fraction.
-
Wash the mitochondrial pellet with homogenization buffer and re-centrifuge at 10,000 x g for 15 minutes. The final pellet is the enriched mitochondrial fraction.
-
-
Plasma Membrane Fraction Isolation (Sucrose Gradient Ultracentrifugation):
-
Take the supernatant from the initial 700 x g spin and centrifuge at 100,000 x g for 1 hour at 4°C to pellet total membranes.
-
Resuspend the pellet in a small volume of homogenization buffer and layer it on top of a discontinuous sucrose gradient (e.g., 30%, 35%, 40%, 45% sucrose).
-
Centrifuge at 150,000 x g for 2-3 hours at 4°C.
-
The plasma membrane fraction will be located at the interface of the 35% and 40% sucrose layers. Carefully collect this band.
-
-
Protein Quantification: Lyse the mitochondrial and plasma membrane fractions in RIPA buffer. Determine the protein concentration of each fraction using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Analyze the band intensities for hyperoxidized PRDX3 relative to the loading controls (VDAC1 for mitochondria and Na+/K+ ATPase for plasma membrane).
-
Immunofluorescence Staining for Hyperoxidized PRDX3
This protocol allows for the visualization of hyperoxidized PRDX3 localization within cells.
Materials:
-
Cells cultured on glass coverslips
-
Ferroptosis inducers
-
MitoTracker™ Red CMXRos
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton™ X-100 in PBS (Permeabilization buffer)
-
1% BSA in PBS (Blocking buffer)
-
Primary antibodies:
-
Rabbit anti-hyperoxidized PRDX
-
Mouse anti-PRDX3
-
-
Alexa Fluor® conjugated secondary antibodies (e.g., Alexa Fluor® 488 goat anti-rabbit, Alexa Fluor® 647 goat anti-mouse)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips and allow them to adhere. Treat with a ferroptosis inducer or vehicle control.
-
Mitochondrial Staining (Optional): Prior to fixation, incubate live cells with MitoTracker™ Red CMXRos (100 nM) for 30 minutes at 37°C to label mitochondria.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.2% Triton™ X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with Alexa Fluor® conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the samples using a confocal microscope. Co-localization analysis can be performed to determine the spatial relationship between hyperoxidized PRDX3, total PRDX3, and mitochondria.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflow described in this guide.
Caption: Signaling pathway of PRDX3 hyperoxidation-induced ferroptosis.
Caption: Experimental workflow for analyzing hyperoxidized PRDX3 localization.
Conclusion
The translocation of hyperoxidized PRDX3 from the mitochondria to the plasma membrane is a critical event and a specific marker for ferroptosis. This guide provides the foundational knowledge and detailed protocols for researchers to investigate this phenomenon. Further studies focusing on the quantitative aspects of this translocation and the precise role of the PRDX3(103-112) region in this process will be crucial for a deeper understanding and for the development of novel therapeutic strategies targeting ferroptosis.
References
- 1. Identification of Hyperoxidized PRDX3 as a Ferroptosis Marker Reveals Ferroptotic Damage in Chronic Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of hyperoxidized PRDX3 as a ferroptosis marker reveals ferroptotic damage in chronic liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hyperoxidized PRDX3 as a specific ferroptosis marker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
PRDX3(103-112): A Key Peptide in the Functional Landscape of Peroxiredoxin-3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxiredoxin-3 (PRDX3) is a crucial mitochondrial enzyme belonging to the typical 2-Cys peroxiredoxin family, playing a pivotal role in cellular redox homeostasis by reducing hydrogen peroxide and other reactive oxygen species (ROS). Its function is intrinsically linked to its structure, particularly the active site and surrounding loops that facilitate its catalytic activity. This technical guide focuses on a specific peptide fragment of PRDX3, spanning amino acids 103-112 with the sequence Asp-Phe-Thr-Phe-Val-Cys-Pro-Thr-Glu-Ile (DFTFVCPTEI), and its significance in the broader context of Peroxiredoxin-3 function. While this region is integral to the enzyme's structure, recent research has highlighted its critical involvement in a specialized, regulated cell death pathway known as ferroptosis, particularly when the cysteine at position 108 undergoes hyperoxidation.
This document provides a comprehensive overview of the PRDX3(103-112) peptide, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways to support further research and drug development efforts in this area.
Data Presentation
Table 1: Sequence and Properties of PRDX3(103-112) Peptide
| Property | Value | Source |
| Sequence | Asp-Phe-Thr-Phe-Val-Cys-Pro-Thr-Glu-Ile | [1] |
| Short Sequence | DFTFVCPTEI | [1] |
| Molecular Weight (unmodified) | 1171.32 g/mol | [1] |
| Molecular Weight (SO3 modified) | 1219.32 g/mol | [2] |
| Function (unmodified) | Structural component of PRDX3 active site loop | [3][4] |
| Function (hyperoxidized) | Marker and mediator of ferroptosis | [5] |
Table 2: Quantitative Data on Hyperoxidized PRDX3 in Ferroptosis
| Cell Line | Treatment | Observation | Quantitative Finding | Source |
| SV589 (human fibroblasts) | Erastin (2 µM) | Time-dependent induction of hyperoxidized PRDX3 | Abrupt induction observed at 9 hours | [5] |
| SV589 (human fibroblasts) | Erastin (2 µM) | Inhibition of cystine uptake by hyperoxidized PRDX3 | Not explicitly quantified, but shown to be a key mechanistic step | [5] |
| HT1080, A549, Huh7, HT29 | Erastin, RSL3 | Concentration-dependent hyperoxidation of PRDX3 | Observed in multiple cancer cell lines | [5] |
Experimental Protocols
Protocol 1: Immunoblot Analysis of PRDX3 Hyperoxidation
This protocol is adapted from studies investigating the role of hyperoxidized PRDX3 in ferroptosis.[5]
Objective: To detect the hyperoxidation of PRDX3 at the Cys108 residue within the 103-112 peptide region in cells undergoing ferroptosis.
Materials:
-
Cell lines of interest (e.g., SV589, HT1080)
-
Ferroptosis-inducing agents (e.g., Erastin, RSL3)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-hyperoxidized PRDX1-4 (recognizes the Cys-SO2/3H motif)
-
Primary antibody: Anti-PRDX3 (for total PRDX3 levels)
-
Primary antibody: Anti-Actin or other loading control
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with various concentrations of ferroptosis inducers (e.g., 0.5-5 µM Erastin or RSL3) for a specified time course (e.g., 6, 9, 12, 24 hours). Include a vehicle-treated control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against hyperoxidized PRDX overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing: To determine total PRDX3 and loading control levels, the membrane can be stripped and re-probed with the respective primary antibodies.
Protocol 2: Synthesis and Purification of PRDX3(103-112) Peptide
This is a general protocol for solid-phase peptide synthesis (SPPS) and purification, which can be applied to generate the PRDX3(103-112) peptide for in vitro studies.
Objective: To synthesize and purify the DFTFVCPTEI peptide.
Materials:
-
Fmoc-protected amino acids
-
Resin for solid-phase synthesis (e.g., Rink Amide resin)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Reverse-phase HPLC system with a C18 column
-
Acetonitrile and water with 0.1% TFA (mobile phases)
-
Lyophilizer
-
Mass spectrometer
Methodology:
-
Solid-Phase Peptide Synthesis:
-
Swell the resin in DMF.
-
Sequentially couple the Fmoc-protected amino acids to the growing peptide chain on the resin. Each cycle involves:
-
Fmoc deprotection with piperidine/DMF.
-
Washing with DMF.
-
Coupling of the next Fmoc-amino acid using coupling reagents and a base.
-
Washing with DMF.
-
-
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin and treat it with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize to obtain a dry powder.
-
Purification:
-
Dissolve the crude peptide in an appropriate solvent.
-
Purify the peptide using reverse-phase HPLC with a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect the fractions containing the desired peptide.
-
-
Analysis and Lyophilization:
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Confirm the identity of the peptide by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
-
Signaling Pathways and Experimental Workflows
Catalytic Cycle of Peroxiredoxin-3
The fundamental role of PRDX3 is to detoxify peroxides in the mitochondria. This process involves a catalytic cycle centered around its peroxidatic cysteine.
Caption: Catalytic cycle of PRDX3 in peroxide reduction.
Hyperoxidation of PRDX3 and Ferroptosis Induction
Under conditions of high oxidative stress, the catalytic cycle can be overwhelmed, leading to the hyperoxidation of the peroxidatic cysteine. The PRDX3(103-112) region, containing the catalytic Cys108, is central to this process which has been identified as a key event in ferroptosis.
Caption: Signaling pathway of hyperoxidized PRDX3 in ferroptosis.[5]
Experimental Workflow for Investigating PRDX3(103-112)
A logical workflow for studying the role of the PRDX3(103-112) peptide in Peroxiredoxin-3 function would involve a combination of synthetic peptide studies, cell-based assays, and structural analysis.
Caption: Workflow for PRDX3(103-112) functional analysis.
Conclusion
The PRDX3(103-112) peptide, encompassing the peroxidatic cysteine Cys108, is a region of profound functional importance. While integral to the fundamental catalytic activity of Peroxiredoxin-3 in mitochondrial redox homeostasis, its role has been more vividly illuminated in the context of ferroptosis. The hyperoxidation of Cys108 within this peptide serves as a specific marker and a key mechanistic trigger for this regulated cell death pathway. The translocation of hyperoxidized PRDX3 to the plasma membrane and subsequent inhibition of cystine uptake represents a novel signaling axis with significant implications for diseases associated with ferroptotic damage, such as chronic liver diseases.
Further research is warranted to fully elucidate the role of the unmodified PRDX3(103-112) peptide in the normal regulation of PRDX3 activity and to explore the therapeutic potential of targeting this specific region to modulate ferroptosis in various pathological conditions. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers, scientists, and drug development professionals to advance our understanding of this critical domain within Peroxiredoxin-3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural evidence that peroxiredoxin catalytic power is based on transition state stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Identification of Hyperoxidized PRDX3 as a Ferroptosis Marker Reveals Ferroptotic Damage in Chronic Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Detecting the Ferroptosis Marker PRDX3(103-112) in Human Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection of the peptide PRDX3(103-112) in human cells. The hyperoxidized form of the full-length Peroxiredoxin 3 (PRDX3) protein, containing the modified (103-112) peptide sequence, has been identified as a specific marker for ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] The protocols outlined below describe two primary approaches for this detection: an indirect method using immunoblotting to identify the hyperoxidized full-length PRDX3 protein, and a direct method employing mass spectrometry for the specific detection and quantification of the PRDX3(103-112) peptide.
Introduction to PRDX3 and Ferroptosis
Peroxiredoxin 3 (PRDX3) is a mitochondrial antioxidant enzyme that plays a crucial role in detoxifying peroxides.[3][4][5] During ferroptosis, the accumulation of mitochondrial lipid peroxides leads to the hyperoxidation of a specific cysteine residue within the PRDX3 protein, located in the 103-112 amino acid region.[1] This post-translational modification, converting the cysteine thiol to sulfinic or sulfonic acid (SO2/3H), serves as a specific biomarker for cells undergoing ferroptosis.[1] Detection of this modified peptide can be instrumental in studying disease mechanisms and for the development of therapeutics targeting ferroptosis-related pathologies such as chronic liver diseases.[1][6]
Experimental Approaches
Two principal methods are detailed for the detection of PRDX3(103-112) in human cells:
-
Immunoblotting for Hyperoxidized PRDX3: This method indirectly detects the modified PRDX3(103-112) region by identifying the full-length hyperoxidized PRDX3 protein using an antibody that specifically recognizes the hyperoxidized cysteine-containing peptide.[1]
-
Mass Spectrometry for Direct Peptide Detection: This approach allows for the direct identification and quantification of the PRDX3(103-112) peptide from cellular lysates.
Protocol 1: Immunoblotting for Hyperoxidized PRDX3
This protocol is adapted from methodologies demonstrated to successfully identify hyperoxidized PRDX3 in ferroptotic cells.[1]
Reagents and Materials
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Sigma-Aldrich | P8340 |
| Phosphatase Inhibitor Cocktail | Sigma-Aldrich | P5726 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Primary Antibody: Anti-SO2/3-PRDX1-4 | - | - |
| Primary Antibody: Anti-PRDX3 | Atlas Antibodies | HPA063551[7] |
| HRP-conjugated Secondary Antibody | Cell Signaling Technology | - |
| Chemiluminescent Substrate | Thermo Fisher Scientific | 34580[1] |
| PVDF Membrane | Millipore | IPVH00010 |
| Skim Milk or BSA | - | - |
| Tris-Buffered Saline with Tween 20 (TBST) | - | - |
Experimental Workflow
References
- 1. Identification of Hyperoxidized PRDX3 as a Ferroptosis Marker Reveals Ferroptotic Damage in Chronic Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRDX3(103-112) SO3 modified, human | Apoptosis | 847447-04-5 | Invivochem [invivochem.com]
- 3. uniprot.org [uniprot.org]
- 4. Mitochondrial Peroxiredoxins and Monoamine Oxidase-A: Dynamic Regulators of ROS Signaling in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Anti-PRDX3 Human Protein Atlas Antibody [atlasantibodies.com]
Application Notes and Protocols for PRDX3 Antibody in Western Blotting
These application notes provide a detailed guide for the use of antibodies targeting Peroxiredoxin-3 (PRDX3) in Western Blotting applications. The protocols and data presented are intended for researchers, scientists, and drug development professionals.
Note: The following information is based on commercially available PRDX3 antibodies. No specific data was found for an antibody targeting the PRDX3(103-112) epitope.
Introduction
Peroxiredoxin-3 (PRDX3) is a mitochondrial-localized antioxidant enzyme belonging to the peroxiredoxin family.[1][2][3] It plays a crucial role in cellular defense against oxidative stress by detoxifying hydrogen peroxide (H₂O₂), thereby maintaining mitochondrial integrity and redox homeostasis.[1][4] PRDX3 expression is implicated in various cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Dysregulation of PRDX3 has been observed in several types of cancer, where it can contribute to tumor progression and chemoresistance.[1][2][5]
Data Presentation
The following tables summarize quantitative data for the use of PRDX3 antibodies in Western Blotting, compiled from various sources.
Table 1: Recommended Antibody Dilutions & Reagents
| Parameter | Recommendation | Source(s) |
| Primary Antibody Dilution | 1:500 - 1:30,000 | [6][7][8][9][10][11] |
| Secondary Antibody Dilution | 1:3,000 - 1:10,000 | [6][7][8][12] |
| Protein Lysate Amount | 20 - 30 µg per lane | [7][8][13] |
| Blocking Buffer | 3-5% non-fat dry milk or BSA in TBST | [6][7][8][14] |
| Primary Antibody Incubation | Overnight at 4°C or 1.5 hours at room temperature | [7][9][11] |
Table 2: Positive Control Recommendations
| Cell Line / Tissue | Description | Source(s) |
| HeLa | Human cervical cancer cell line | [7][9][15] |
| MCF-7 | Human breast cancer cell line | [7][15] |
| HepG2 | Human liver cancer cell line | [15] |
| A549 | Human lung cancer cell line | [7] |
| HEK293 | Human embryonic kidney cell line | [7] |
| Rat Brain Tissue | --- | [7][12] |
| Rat Liver Tissue | --- | [7] |
| Mouse Brain Tissue | --- | [7] |
| Mouse Liver Tissue | --- | [7][15] |
| Human Colon Tissue | --- | [8] |
Expected Molecular Weight: ~26-28 kDa[7]
Experimental Protocols
Western Blot Protocol for PRDX3
This protocol provides a general guideline for detecting PRDX3 in cell lysates and tissue homogenates. Optimization may be required for specific antibodies and experimental conditions.
1. Sample Preparation:
-
Cell Lysates:
-
Culture cells to the desired confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Tissue Homogenates:
-
Homogenize fresh or frozen tissue in RIPA buffer with protease and phosphatase inhibitors using a tissue homogenizer.
-
Follow steps 1.5-1.7 from the cell lysate protocol.
-
2. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a nitrocellulose or PVDF membrane at 100V for 1-2 hours or using a semi-dry transfer apparatus.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary PRDX3 antibody at the recommended dilution (see Table 1) in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution (see Table 1) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
Visualizations
PRDX3 Signaling and Function
Caption: PRDX3's role in mitochondrial homeostasis and its regulation.
Western Blot Experimental Workflow
Caption: A streamlined workflow for Western Blotting analysis.
References
- 1. Gene - PRDX3 [maayanlab.cloud]
- 2. PRDX3 peroxiredoxin 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Peroxiredoxin-3 Is Involved in Bactericidal Activity through the Regulation of Mitochondrial Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. static.abclonal.com [static.abclonal.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Anti-Peroxiredoxin 3/PRDX3 Antibody [ARC0747] (A308046) [antibodies.com]
- 9. ptglab.com [ptglab.com]
- 10. PRDX3 antibody | antibody review based on formal publications [labome.com]
- 11. PRDX3 antibody (10664-1-AP) | Proteintech [ptglab.com]
- 12. PRDX3/peroxiredoxin 3 Polyclonal Antibody (BS-1874R) [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. cusabio.com [cusabio.com]
Application Notes and Protocols: Detection of Hyperoxidized PRDX3 via Immunofluorescence
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Peroxiredoxin 3 (PRDX3) is a mitochondrial antioxidant enzyme belonging to the 2-Cys peroxiredoxin family that plays a crucial role in cellular redox homeostasis.[1][2][3] Under conditions of high oxidative stress, such as during ferroptosis, the catalytic cysteine of PRDX3 can become hyperoxidized to sulfinic (SO₂H) or sulfonic (SO₃H) acid.[1][4] Recent studies have identified hyperoxidized PRDX3 (SO₂/₃-PRDX3) as a specific and sensitive marker for ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[5][6][7] During ferroptosis, hyperoxidized PRDX3 has been observed to translocate from the mitochondria to the plasma membrane, where it is thought to inhibit cystine uptake, further promoting this cell death pathway.[5][7] This application note provides a detailed immunofluorescence protocol for the detection and visualization of hyperoxidized PRDX3 in cultured cells.
Quantitative Data Summary
The following tables summarize key reagents and their recommended starting concentrations for the immunofluorescence protocol. Optimization may be required for specific cell types and experimental conditions.
Table 1: Primary Antibodies
| Antibody Target | Host Species | Clonality | Recommended Starting Dilution (IF) | Manufacturer |
| Hyperoxidized Peroxiredoxin-3 | Rabbit | Polyclonal | 1:100 | Cayman Chemical |
| Hyperoxidized Peroxiredoxin-3 | Mouse | Monoclonal (Clone 5H7c) | Not specified, requires optimization | Cayman Chemical |
Table 2: Reagents and Dyes
| Reagent/Dye | Purpose | Recommended Concentration/Incubation |
| Ferroptosis Inducer (e.g., Erastin, RSL3) | Induce hyperoxidation of PRDX3 | Varies (e.g., 2 µM Erastin for 12h)[5][6] |
| MitoTracker™ Red CMXRos | Mitochondrial co-localization | 100-200 nM for 15-30 min |
| Paraformaldehyde (PFA) | Cell fixation | 4% in PBS for 15 min |
| Triton™ X-100 or Digitonin | Permeabilization | 0.1-0.5% in PBS for 10-15 min |
| Bovine Serum Albumin (BSA) or Normal Goat Serum | Blocking agent | 1-5% in PBS for 1 hour |
| Fluorophore-conjugated Secondary Antibody | Detection of primary antibody | 1:500 - 1:2000 for 1 hour |
| DAPI | Nuclear counterstain | 1 µg/mL for 5 min |
Experimental Protocols
This protocol outlines the immunofluorescent staining of hyperoxidized PRDX3 in cultured cells, including co-localization with mitochondria.
Materials:
-
Cultured cells grown on glass coverslips or in imaging-compatible plates
-
Ferroptosis inducer (e.g., Erastin)
-
MitoTracker™ Red CMXRos
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.25% Triton™ X-100 in PBS)
-
Blocking Buffer (e.g., 3% BSA in PBS with 0.1% Tween-20)
-
Primary antibody against hyperoxidized PRDX3 (see Table 1)
-
Fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor™ 488)
-
DAPI solution
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of the experiment.
-
Culture cells under standard conditions.
-
Treat cells with a ferroptosis inducer (e.g., 2 µM Erastin) for the desired time (e.g., 12 hours) to induce PRDX3 hyperoxidation.[5][6] Include an untreated control.
-
-
Mitochondrial Staining (Optional):
-
If co-localization with mitochondria is desired, pre-incubate the live cells with MitoTracker™ Red CMXRos at a final concentration of 100-200 nM in pre-warmed culture medium for 15-30 minutes at 37°C.
-
Wash the cells twice with pre-warmed culture medium.
-
-
Fixation:
-
Gently wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the fixed cells with Permeabilization Buffer (e.g., 0.25% Triton™ X-100 in PBS) for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against hyperoxidized PRDX3 in Blocking Buffer at the recommended starting dilution (e.g., 1:100).
-
Incubate the cells with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Dilute the appropriate fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
In untreated cells, PRDX3 is localized to the mitochondria.[1][3] In ferroptotic cells, hyperoxidized PRDX3 is expected to show increased signal and may translocate to the plasma membrane.[5][7]
-
Visualizations
Caption: Experimental workflow for immunofluorescent detection of hyperoxidized PRDX3.
Caption: Signaling pathway of PRDX3 hyperoxidation during ferroptosis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. PRDX3 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. The first specific marker of ferroptosis: Hyperoxidized PRDX3 | MedChemExpress [medchemexpress.eu]
- 6. Identification of Hyperoxidized PRDX3 as a Ferroptosis Marker Reveals Ferroptotic Damage in Chronic Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Note: Mass Spectrometry Analysis of PRDX3(103-112) Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxiredoxin 3 (PRDX3) is a key mitochondrial antioxidant enzyme that plays a crucial role in cellular defense against oxidative stress by detoxifying peroxides.[1][2] The catalytic activity of PRDX3 is centered on a highly reactive peroxidatic cysteine residue. Under conditions of excessive oxidative stress, this cysteine can undergo hyperoxidation to form sulfinic acid (Cys-SO2H) or sulfonic acid (Cys-SO3H), leading to the inactivation of the enzyme.[1][2] Recent studies have identified the hyperoxidation of PRDX3, specifically the conversion of the cysteine residue within the 103-112 peptide region to sulfonic acid, as a specific marker for ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[3]
This application note provides detailed protocols for the analysis of post-translational modifications (PTMs) of the PRDX3(103-112) peptide using mass spectrometry. It is intended for researchers in academia and the pharmaceutical industry investigating cellular stress pathways, neurodegenerative diseases, and cancer, where ferroptosis is implicated.
Signaling Pathway and Experimental Workflow
The hyperoxidation of PRDX3 is a critical event in the ferroptosis signaling cascade. Under ferroptotic stress, an accumulation of mitochondrial lipid peroxides leads to the hyperoxidation of the catalytic cysteine in PRDX3. This modified form of PRDX3 then translocates from the mitochondria to the plasma membrane, where it is thought to inhibit cystine uptake, further promoting ferroptosis. The experimental workflow for analyzing this modification by mass spectrometry involves several key steps, from sample preparation to data analysis.
Quantitative Data Summary
The following table presents illustrative quantitative data for the sulfonic acid modification of the PRDX3(103-112) peptide, as might be observed in a typical experiment inducing ferroptosis. Please note that these are representative values for demonstration purposes.
| Sample Condition | Peptide Sequence | Modification | Fold Change (Treated/Control) | p-value |
| Control | DFTFVC PTEI | Unmodified | 1.0 | - |
| Treated (Erastin) | DFTFVC PTEI | Unmodified | 0.4 | <0.01 |
| Control | DFTFVC PTEI | Sulfonic Acid (SO3H) | 1.0 | - |
| Treated (Erastin) | DFTFVC PTEI | Sulfonic Acid (SO3H) | 8.5 | <0.001 |
The cysteine (C) at position 108 of the full-length human PRDX3 protein is the site of modification. The peptide sequence shown corresponds to amino acids 103-112.
Experimental Protocols
Sample Preparation from Cell Culture
1.1. Cell Culture and Treatment:
-
Culture cells (e.g., HT1080 fibrosarcoma cells) to 70-80% confluency in appropriate media.
-
Induce ferroptosis by treating cells with a ferroptosis-inducing agent (e.g., 10 µM Erastin or 1 µM RSL3) for a predetermined time (e.g., 12-24 hours). Include a vehicle-treated control group.
-
Harvest cells by scraping and wash twice with ice-cold phosphate-buffered saline (PBS).
1.2. Mitochondrial Isolation:
-
Resuspend the cell pellet in mitochondrial isolation buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors).
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice.
-
Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Wash the mitochondrial pellet with isolation buffer and repeat the centrifugation.
1.3. Protein Extraction and Quantification:
-
Lyse the mitochondrial pellet in a buffer containing a strong denaturant (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5) and protease/phosphatase inhibitors.
-
Sonicate the lysate on ice to ensure complete lysis and shear DNA.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet any insoluble debris.
-
Quantify the protein concentration of the supernatant using a compatible protein assay (e.g., BCA assay).
In-Solution Tryptic Digestion
-
Take a defined amount of protein (e.g., 100 µg) from each sample.
-
Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes. This step alkylates reduced cysteines to prevent disulfide bond reformation.
-
Digestion: Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to below 2 M. Add trypsin (mass spectrometry grade) at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
Enrichment of Sulfonated Peptides
Due to the low stoichiometry of sulfonic acid modifications, an enrichment step is highly recommended to increase the likelihood of detection by mass spectrometry.
-
Condition a strong anion exchange (SAX) solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.
-
Load the acidified peptide digest onto the SAX cartridge.
-
Wash the cartridge with a low-salt buffer to remove unmodified and non-specifically bound peptides.
-
Elute the sulfonated peptides using a high-salt buffer.
-
Desalt the enriched peptides using a C18 SPE cartridge prior to LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a nano-liquid chromatography (nanoLC) system.
-
Chromatography:
-
Load the desalted peptides onto a trap column and then separate them on a reverse-phase analytical column (e.g., C18) using a gradient of increasing acetonitrile concentration.
-
A typical gradient might be 2-35% acetonitrile in 0.1% formic acid over 60-120 minutes.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in data-dependent acquisition (DDA) mode.
-
Acquire full MS scans in the Orbitrap/TOF analyzer at high resolution (e.g., 60,000-120,000).
-
Select the most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
-
Acquire fragment ion spectra in the Orbitrap/ion trap.
-
Include the mass of the unmodified PRDX3(103-112) peptide and its sulfonated form in an inclusion list to prioritize their fragmentation. The human PRDX3(103-112) peptide sequence is Asp-Phe-Thr-Phe-Val-Cys-Pro-Thr-Glu-Ile.[1] The sulfonic acid modification adds 48 Da to the mass of the cysteine residue.
-
Data Analysis
-
Database Searching:
-
Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the acquired MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot).
-
Specify trypsin as the enzyme, allowing for up to two missed cleavages.
-
Set carbamidomethylation of cysteine as a fixed modification.
-
Set oxidation of methionine and sulfonic acid modification of cysteine as variable modifications.
-
-
Quantification:
-
Perform label-free quantification (LFQ) based on the precursor ion intensities of the identified peptides.
-
Normalize the intensities across different runs.
-
-
Statistical Analysis:
-
Perform statistical tests (e.g., t-test) to identify significant changes in the abundance of the unmodified and sulfonated PRDX3(103-112) peptides between control and treated samples.
-
Conclusion
The mass spectrometry-based workflow detailed in this application note provides a robust methodology for the identification and quantification of modifications to the PRDX3(103-112) peptide, a key biomarker for ferroptosis. By following these protocols, researchers can gain valuable insights into the role of PRDX3 hyperoxidation in various physiological and pathological processes, potentially aiding in the development of novel therapeutic strategies targeting ferroptosis.
References
Application Notes and Protocols: Utilizing PRDX3(103-112) Peptides for the In Vitro Study of Ferroptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides. Unlike apoptosis or necroptosis, it has distinct morphological and biochemical features. A key challenge in studying ferroptosis has been the lack of specific biomarkers to reliably detect it in vitro and in vivo.
Recent research has identified the hyperoxidation of Peroxiredoxin 3 (PRDX3) as a specific marker of ferroptosis.[1][2][3][4] PRDX3 is an antioxidant enzyme localized primarily in the mitochondria, where it scavenges hydrogen peroxide.[4] During ferroptosis, mitochondrial lipid peroxides trigger the hyperoxidation of a cysteine residue within PRDX3.[3][5] This post-translational modification leads to the translocation of hyperoxidized PRDX3 (SO₂/₃-PRDX3) from the mitochondria to the plasma membrane.[1][2][3] At the plasma membrane, it is proposed to inhibit the cystine/glutamate antiporter (system Xc⁻), thereby blocking cystine uptake and promoting further lipid peroxidation and cell death.[1][3][6]
The peptide sequence PRDX3(103-112) and its hyperoxidized (SO3 modified) form are critical research tools.[7][8] They are not used to directly induce ferroptosis by external application, but rather serve as specific reagents for the detection and validation of endogenous hyperoxidized PRDX3, confirming the occurrence of ferroptosis. These application notes provide detailed protocols for utilizing these peptides in immunoassays to study ferroptosis in vitro.
Signaling Pathway of PRDX3 in Ferroptosis
The diagram below illustrates the central role of PRDX3 hyperoxidation and translocation in the ferroptotic signaling cascade.
Caption: PRDX3-mediated signaling in ferroptosis.
Data Presentation
Table 1: In Vitro Models and Reagents for Studying PRDX3 Hyperoxidation
| Reagent/Model | Type | Mechanism of Action | Typical Concentration | Effect on PRDX3 Hyperoxidation |
| Erastin | Inducer | Inhibits system Xc⁻, leading to GSH depletion.[9] | 1-10 µM | Induces.[10] |
| RSL3 | Inducer | Directly inhibits GPX4 activity.[9] | 100-500 nM | Induces.[10] |
| FIN56 | Inducer | Promotes GPX4 degradation.[9] | 1-5 µM | Induces.[10] |
| Ferrostatin-1 | Inhibitor | Radical-trapping antioxidant that inhibits lipid peroxidation.[1] | 0.1-1 µM | Prevents induction.[1] |
| Deferoxamine | Inhibitor | Iron chelator.[1] | 10-100 µM | Prevents induction.[1] |
| PRDX3⁻/⁻ cells | Genetic Model | Lack of PRDX3 protein. | N/A | No hyperoxidized PRDX3 detectable; show resistance to Erastin.[9] |
Table 2: Reagents for Western Blot Peptide Competition Assay
| Reagent | Purpose | Recommended Concentration |
| Anti-hyperoxidized PRDX antibody | Primary antibody | Per manufacturer's instructions |
| PRDX3(103-112) SO3 modified peptide | Specific blocking peptide | 1-2 µg/mL (pre-incubated with primary antibody) |
| PRDX3(103-112) unmodified peptide | Non-specific control peptide | 1-2 µg/mL (pre-incubated with primary antibody) |
Experimental Protocols
Protocol 1: Induction of Ferroptosis in vitro
This protocol describes the induction of ferroptosis in a suitable cell line (e.g., HT1080 fibrosarcoma, SV589 SV40-transformed fibroblasts) to prepare samples for analyzing PRDX3 hyperoxidation.
Materials:
-
HT1080 or SV589 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Erastin (or other ferroptosis inducer)
-
Ferrostatin-1 (inhibitor control)
-
6-well tissue culture plates
-
PBS, Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed HT1080 cells in 6-well plates at a density of 2-3 x 10⁵ cells per well. Allow cells to adhere and grow for 24 hours.
-
Treatment:
-
Prepare fresh working solutions of Erastin and Ferrostatin-1 in culture media.
-
For the ferroptosis induction group, replace the medium with media containing 2 µM Erastin.
-
For the inhibitor control group, pre-treat cells with 1 µM Ferrostatin-1 for 1 hour, then replace with media containing both 2 µM Erastin and 1 µM Ferrostatin-1.
-
For the vehicle control group, replace the medium with fresh culture media containing the same concentration of the solvent (e.g., DMSO) used for the inducers/inhibitors.
-
-
Incubation: Incubate the cells for 9-12 hours at 37°C and 5% CO₂. This time point is critical as PRDX3 hyperoxidation can be an abrupt event.[9]
-
Cell Harvesting:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the well by adding 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay. Store the lysate at -80°C.
-
Protocol 2: Detection of Hyperoxidized PRDX3 by Western Blot with Peptide Competition
This protocol validates the specificity of the anti-hyperoxidized PRDX3 signal.
Materials:
-
Cell lysates (from Protocol 1)
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-SO₂/₃-PRDX1-4)
-
PRDX3(103-112) SO3 modified peptide and unmodified control peptide[7][8]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Mix 20-30 µg of protein lysate with Laemmli sample buffer, boil for 5 minutes, and load onto an SDS-PAGE gel. Include a protein ladder.
-
Electrophoresis and Transfer: Run the gel and transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody & Peptide Pre-incubation (Competition Assay):
-
Prepare three tubes of primary antibody diluted in blocking buffer.
-
Tube 1 (No Peptide): Add only the primary antibody.
-
Tube 2 (Specific Blocking): Add the primary antibody and the PRDX3(103-112) SO3 modified peptide to a final concentration of 2 µg/mL.
-
Tube 3 (Control): Add the primary antibody and the unmodified PRDX3(103-112) peptide to a final concentration of 2 µg/mL.
-
Incubate the tubes with gentle rocking for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Cut the membrane into strips (if necessary) to test the different conditions.
-
Incubate the membrane strips with the corresponding antibody solutions from step 4 overnight at 4°C.
-
-
Washing and Secondary Antibody: Wash the membrane three times with TBST for 10 minutes each. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Apply the chemiluminescent substrate and visualize the bands using an imaging system. A specific signal for hyperoxidized PRDX3 (~23 kDa) should be present in the "No Peptide" and "Control" lanes but absent or significantly reduced in the "Specific Blocking" lane.[10]
Experimental Workflow Visualization
The diagram below outlines the workflow for the Western Blot peptide competition assay.
Caption: Workflow for peptide competition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hyperoxidized PRDX3 as a specific ferroptosis marker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. assaygenie.com [assaygenie.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of Hyperoxidized PRDX3 as a Ferroptosis Marker Reveals Ferroptotic Damage in Chronic Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The first specific marker of ferroptosis: Hyperoxidized PRDX3 | MedChemExpress [medchemexpress.eu]
Application Notes and Protocols: Synthesis and Purification of PRDX3(103-112) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxiredoxin 3 (PRDX3) is a crucial mitochondrial antioxidant enzyme that plays a significant role in cellular redox homeostasis by detoxifying reactive oxygen species (ROS).[1][2] The specific peptide fragment corresponding to amino acids 103-112 of human PRDX3 has been identified as a marker for ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[3][4] A hyperoxidized form of this peptide, where the cysteine residue is oxidized to sulfonic acid (Cys-SO3H), is indicative of ferroptotic damage, particularly in chronic liver diseases.[3][4][5][6][7] The availability of synthetic PRDX3(103-112) peptide is therefore essential for studying the mechanisms of ferroptosis and for the development of potential therapeutic interventions.
These application notes provide a detailed protocol for the chemical synthesis, purification, and characterization of the human PRDX3(103-112) peptide.
Peptide Specifications
The target peptide is the 103-112 fragment of human Peroxiredoxin 3.
| Parameter | Value | Reference |
| Sequence | Asp-Phe-Thr-Phe-Val-Cys-Pro-Thr-Glu-Ile | [3] |
| One-Letter Code | DFTFVCPTEI | [3] |
| Molecular Formula | C54H78N10O17S | [3] |
| Molecular Weight | 1171.32 g/mol | [3] |
| Purity (recommended) | >95% (for biological assays) | N/A |
| Storage | Store at -20°C to -80°C | N/A |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of PRDX3(103-112)
This protocol describes the manual synthesis of the PRDX3(103-112) peptide using the Fmoc/tBu strategy. This is a representative protocol and may require optimization for specific laboratory conditions and scales.
Materials:
-
Fmoc-Ile-Wang resin
-
Fmoc-protected amino acids (Fmoc-Asp(OtBu)-OH, Fmoc-Phe-OH, Fmoc-Thr(tBu)-OH, Fmoc-Val-OH, Fmoc-Cys(Trt)-OH, Fmoc-Pro-OH, Fmoc-Glu(OtBu)-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Ile-Wang resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF solution and shake for another 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the next Fmoc-amino acid (e.g., Fmoc-Glu(OtBu)-OH) and HBTU in DMF.
-
Add DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Once the Kaiser test is negative, drain the coupling solution and wash the resin with DMF (5 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Thr(tBu), Pro, Cys(Trt), Val, Phe, Thr(tBu), Phe, Asp(OtBu)).
-
Final Deprotection: After coupling the last amino acid (Fmoc-Asp(OtBu)-OH), perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cold cleavage cocktail to the resin.
-
Gently shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of TFA and combine the filtrates.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether multiple times.
-
Dry the crude peptide pellet under vacuum.
-
II. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Materials:
-
Crude PRDX3(103-112) peptide
-
RP-HPLC system with a UV detector
-
Preparative C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Peptide Loading: Inject the dissolved peptide onto the column.
-
Gradient Elution: Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient would be from 5% to 65% Mobile Phase B over 60 minutes.
-
Fraction Collection: Collect fractions based on the UV absorbance at 220 nm.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain a white powder.
III. Characterization
1. Mass Spectrometry: The identity of the purified peptide should be confirmed by mass spectrometry to ensure it has the correct molecular weight.
| Technique | Expected Result |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | A major peak corresponding to the theoretical molecular weight of PRDX3(103-112) (1171.32 Da). |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | A prominent signal at the calculated mass of the peptide. |
2. Analytical RP-HPLC: The purity of the final peptide product should be assessed by analytical RP-HPLC. The chromatogram should show a single major peak, indicating a high degree of purity.
Diagrams
Experimental Workflow
Caption: Workflow for PRDX3(103-112) peptide synthesis and purification.
PRDX3 in Ferroptosis Signaling
Caption: Role of PRDX3 hyperoxidation in promoting ferroptosis.
References
- 1. PRDX3 - Wikipedia [en.wikipedia.org]
- 2. WikiGenes - PRDX3 - peroxiredoxin 3 [wikigenes.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of hyperoxidized PRDX3 as a ferroptosis marker reveals ferroptotic damage in chronic liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PRDX3(103-112) SO3 modified, human | Apoptosis | 847447-04-5 | Invivochem [invivochem.com]
Application Notes and Protocols for the Quantification of PRDX3(103-112) in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxiredoxin 3 (PRDX3) is a crucial mitochondrial antioxidant enzyme that plays a significant role in cellular defense against oxidative stress. A specific peptide fragment of PRDX3, corresponding to amino acids 103-112, and particularly its hyperoxidized form (PRDX3(103-112)-SO₂/SO₃), has recently been identified as a highly specific biomarker for ferroptosis.[1][2] Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation and has been implicated in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and certain types of cancer. The ability to accurately quantify the PRDX3(103-112) peptide in tissue samples is therefore of great interest for basic research and drug development, enabling the assessment of ferroptotic cell death in disease models and patient-derived tissues.
These application notes provide a comprehensive overview and detailed protocols for the quantification of the PRDX3(103-112) peptide in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Signaling Pathway of PRDX3 Hyperoxidation in Ferroptosis
During ferroptosis, an accumulation of mitochondrial lipid peroxides triggers the hyperoxidation of PRDX3. This post-translational modification converts a cysteine thiol in the active site to sulfinic acid (-SO₂H) or sulfonic acid (-SO₃H). This hyperoxidized PRDX3 then translocates from the mitochondria to the plasma membrane, where it is thought to inhibit the cystine/glutamate antiporter (system Xc-), leading to a depletion of intracellular cysteine and glutathione (GSH). The reduction in GSH, a critical cofactor for glutathione peroxidase 4 (GPX4), impairs the cell's ability to neutralize lipid peroxides, ultimately leading to ferroptotic cell death.[1][3]
References
- 1. Identification of Hyperoxidized PRDX3 as a Ferroptosis Marker Reveals Ferroptotic Damage in Chronic Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of hyperoxidized PRDX3 as a ferroptosis marker reveals ferroptotic damage in chronic liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hyperoxidized PRDX3 as a specific ferroptosis marker - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"preventing non-specific binding of PRDX3(103-112) antibody"
Welcome to the technical support center for the PRDX3(103-112) antibody. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing non-specific binding during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem?
A1: Non-specific binding refers to the attachment of an antibody to unintended proteins or other molecules in your sample, rather than its specific target epitope (in this case, the 103-112 region of PRDX3). This can lead to high background noise, false-positive results, and difficulty in interpreting your data accurately.[1][2]
Q2: What are the common causes of non-specific binding with a PRDX3(103-112) antibody?
A2: Several factors can contribute to non-specific binding, including:
-
Incorrect antibody concentration: Using too high a concentration of the primary antibody is a frequent cause.[3][4][5]
-
Inadequate blocking: Incomplete blocking of non-specific sites on the membrane or tissue.[3]
-
Suboptimal washing steps: Insufficient or too gentle washing can leave behind unbound antibodies.[4][6]
-
Issues with the secondary antibody: The secondary antibody may cross-react with other proteins in the sample.[7]
-
Hydrophobic and ionic interactions: Antibodies can non-specifically bind to other proteins or cellular components through these forces.[1]
-
Presence of Fc receptors: Immune cells in your sample may have Fc receptors that bind to the antibody's Fc region.[5][7]
Q3: Can the type of antibody (monoclonal vs. polyclonal) affect non-specific binding?
A3: Yes. Polyclonal antibodies, by nature, recognize multiple epitopes on the target protein. While this can increase signal, it can also sometimes lead to a higher chance of binding to other similar proteins.[4][8] Monoclonal antibodies are highly specific to a single epitope, which can reduce certain types of non-specific binding.
Troubleshooting Guides
Below are troubleshooting guides for common immunoassay applications.
Western Blotting: High Background or Extra Bands
Problem: You are observing high background or multiple non-specific bands in your Western blot for PRDX3.
| Potential Cause | Recommended Solution |
| Primary antibody concentration too high | Perform a titration experiment to determine the optimal antibody concentration. Start with a higher dilution than recommended and decrease it incrementally.[3][4][6] |
| Incomplete blocking | Increase the blocking time or try a different blocking agent. Common blockers include 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST. Some commercially available blocking buffers may also be more effective.[3][6] |
| Insufficient washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Adding a detergent like Tween-20 (up to 0.1%) to your wash buffer can also help.[4] |
| Secondary antibody issues | Run a control lane with only the secondary antibody to check for non-specific binding. Consider using a pre-adsorbed secondary antibody to minimize cross-reactivity. |
| Sample degradation | Prepare fresh samples and always add protease inhibitors to your lysis buffer to prevent protein degradation, which can lead to non-specific bands at lower molecular weights.[4] |
| Too much protein loaded | Reduce the amount of total protein loaded per lane.[4] |
Immunofluorescence (IF) / Immunohistochemistry (IHC): High Background Staining
Problem: Your immunofluorescence or immunohistochemistry results for PRDX3 show high background fluorescence or diffuse staining, obscuring the specific signal.
| Potential Cause | Recommended Solution |
| Suboptimal antibody dilution | Titrate the primary antibody to find the lowest concentration that still gives a specific signal.[9] |
| Inadequate blocking | Block with normal serum from the same species as the secondary antibody (e.g., normal goat serum if using a goat anti-rabbit secondary).[1][10] Using BSA can also be effective.[9][11] |
| Hydrophobic and ionic interactions | Increase the salt concentration in your antibody diluent and wash buffers to reduce ionic interactions.[1] |
| Autofluorescence | Some tissues have endogenous fluorescent molecules. Use a quenching agent or select a fluorophore in a different spectral range.[12][13] You can also check for autofluorescence by examining an unstained sample under the microscope. |
| Fixation issues | Certain fixatives like paraformaldehyde can induce autofluorescence. Consider using alternative fixation methods, such as acetone or ethanol-based fixatives.[13] |
| Secondary antibody non-specificity | Perform a control experiment where the primary antibody is omitted to check for non-specific binding of the secondary antibody.[12][14] |
Immunoprecipitation (IP): Co-elution of Non-specific Proteins
Problem: Your immunoprecipitation of PRDX3 is pulling down many other non-specific proteins, as seen on a subsequent Western blot or mass spectrometry analysis.
| Potential Cause | Recommended Solution |
| Insufficient pre-clearing | Incubate your cell lysate with the beads (without the antibody) before the IP. This will remove proteins that non-specifically bind to the beads themselves.[15][16] |
| Antibody concentration too high | Use the minimum amount of antibody necessary to pull down your target protein. Titrate the antibody to find the optimal concentration.[17] |
| Inadequate washing | Increase the number of washes and/or the stringency of the wash buffer (e.g., by increasing the detergent concentration) to remove non-specifically bound proteins.[17] |
| Harsh elution conditions | Use a gentler elution buffer if possible. Harsh buffers like SDS-PAGE sample buffer can strip many proteins from the beads.[15] |
| Non-specific antibody binding | Ensure you are using a high-quality, IP-validated antibody.[17][18] |
Experimental Protocols
Protocol: Optimizing Primary Antibody Concentration for Western Blotting
-
Prepare identical lanes of your protein lysate on an SDS-PAGE gel and transfer to a membrane.
-
Block the membrane as you normally would.
-
Cut the membrane into strips, ensuring each strip has a lane of your protein of interest.
-
Incubate each strip with a different dilution of your PRDX3(103-112) antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000, 1:10000).
-
Wash all strips thoroughly under the same conditions.
-
Incubate all strips with the same concentration of secondary antibody.
-
Wash all strips thoroughly under the same conditions.
-
Develop the blot and compare the signal-to-noise ratio for each dilution. The optimal dilution will show a strong band for PRDX3 with minimal background and non-specific bands.
Protocol: Pre-clearing Lysate for Immunoprecipitation
-
Prepare your cell or tissue lysate as per your standard protocol.
-
To every 500 µL of lysate, add 20-30 µL of a 50% slurry of your protein A/G beads (the same beads you will use for the IP).
-
Incubate on a rotator at 4°C for 1-2 hours.
-
Centrifuge the lysate to pellet the beads.
-
Carefully transfer the supernatant (the pre-cleared lysate) to a new tube.
-
Proceed with your immunoprecipitation protocol by adding your PRDX3(103-112) antibody to the pre-cleared lysate.[15][16]
Visualizing Workflows
Caption: Troubleshooting workflow for non-specific antibody binding.
References
- 1. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 2. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. arp1.com [arp1.com]
- 5. cytometry.org [cytometry.org]
- 6. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 7. Main causes of non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 8. 8 Top Tips For Immunoprecipitation | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 9. insights.oni.bio [insights.oni.bio]
- 10. Anti-PRDX3 Antibody (7N678) | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. everestbiotech.com [everestbiotech.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]
- 17. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 18. How to Optimize Immunoprecipitation Co-IP Technology for Protein Interaction Research | MtoZ Biolabs [mtoz-biolabs.com]
"improving signal-to-noise ratio for PRDX3(103-112) detection"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio for the detection of the PRDX3(103-112) peptide (Sequence: VCPTFFEPIFPIIDEK) by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the PRDX3(103-112) peptide and why is it important?
A1: The PRDX3(103-112) peptide is a fragment of the Peroxiredoxin-3 protein, a key mitochondrial antioxidant enzyme. This specific peptide has been identified as a marker for ferroptosis, a form of regulated cell death implicated in various diseases.[1][2] Its accurate detection and quantification are crucial for studying disease mechanisms and for the development of novel therapeutics. A modified version of this peptide, PRDX3(103-112) SO3, is also used as a marker for ferroptosis in liver disease studies.[3][4]
Q2: What are the main challenges in detecting the PRDX3(103-112) peptide?
A2: The primary challenges in detecting this peptide include its potentially low abundance in biological samples, the complexity of the sample matrix (especially when dealing with mitochondrial lysates), and the need for highly sensitive and specific detection methods.[5][6] Ion suppression from more abundant co-eluting peptides can also significantly impact the signal-to-noise ratio.
Q3: What is the general workflow for improving the signal-to-noise ratio for PRDX3(103-112) detection?
A3: A general workflow involves optimizing sample preparation to enrich for mitochondrial proteins and remove interfering substances, followed by the development of a sensitive and specific targeted mass spectrometry assay, such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the detection of the PRDX3(103-112) peptide.
| Problem | Potential Cause | Recommended Solution |
| No or Very Low Signal for PRDX3(103-112) | Inefficient protein extraction or mitochondrial enrichment. | Use a lysis buffer optimized for mitochondrial proteins, including detergents like SDS, and consider using a commercial kit for mitochondrial isolation.[9][10] |
| Low abundance of the peptide in the sample. | Increase the starting amount of biological material. Implement peptide enrichment strategies, such as immunoprecipitation with an antibody targeting PRDX3. | |
| Inefficient enzymatic digestion. | Ensure complete denaturation, reduction, and alkylation of proteins before digestion. Use a combination of proteases like Lys-C and Trypsin to improve digestion efficiency.[8] | |
| Suboptimal mass spectrometry parameters. | Optimize source parameters (e.g., spray voltage, capillary temperature) and collision energy for the specific peptide. | |
| High Background Noise | Contamination from sample preparation (e.g., keratins, polymers). | Work in a clean environment, use high-purity solvents and reagents, and perform a desalting/cleanup step (e.g., C18 solid-phase extraction) before LC-MS analysis.[11] |
| Matrix effects from complex biological samples. | Improve chromatographic separation to resolve the target peptide from interfering matrix components. Consider using a matrix-matched calibration curve for quantification. | |
| Poor Peak Shape or Retention Time Instability | Issues with the liquid chromatography (LC) system. | Equilibrate the LC column thoroughly before each run. Check for leaks in the system and ensure the mobile phases are correctly prepared. |
| Peptide adsorption to vials or tubing. | Use low-protein-binding tubes and vials. Add a small percentage of acetonitrile to the sample solvent to reduce adsorption.[11] | |
| Inconsistent Quantification | Variability in sample preparation. | Use a standardized and validated sample preparation protocol. Incorporate an isotopically labeled internal standard peptide for normalization. |
| Non-linearity of detector response. | Ensure the peptide concentration is within the linear dynamic range of the mass spectrometer. Dilute the sample if necessary. |
Experimental Protocols
Protocol 1: Sample Preparation for Mitochondrial Protein Analysis
This protocol provides a method for the enrichment and preparation of mitochondrial proteins from cultured cells for mass spectrometry analysis.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Mitochondria isolation kit (optional, for higher purity)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin and/or Lys-C, MS-grade
-
Quenching solution (e.g., formic acid)
-
C18 desalting spin columns
Procedure:
-
Cell Lysis: Harvest and wash cells. Lyse the cells using a suitable lysis buffer on ice.[7]
-
Mitochondrial Enrichment (Optional but Recommended): Isolate mitochondria using a commercial kit or through differential centrifugation.[10]
-
Protein Quantification: Determine the protein concentration of the mitochondrial lysate using a compatible protein assay (e.g., BCA assay).
-
Reduction and Alkylation:
-
To your protein sample, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with ammonium bicarbonate buffer to reduce the concentration of any denaturants.
-
Add Lys-C (enzyme-to-protein ratio of 1:100) and incubate at 37°C for 4 hours.
-
Add Trypsin (enzyme-to-protein ratio of 1:50) and incubate overnight at 37°C.
-
-
Digestion Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Peptide Desalting: Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.
-
Sample Concentration: Dry the desalted peptides in a vacuum centrifuge and resuspend in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).
Protocol 2: Development of an SRM/MRM Assay for PRDX3(103-112)
This protocol outlines the steps to develop a targeted mass spectrometry assay for the quantification of the PRDX3(103-112) peptide.
1. In Silico Peptide and Transition Selection:
-
Peptide Sequence: VCPTFFEPIFPIIDEK
-
Precursor Ion Prediction: Calculate the theoretical m/z values for the 2+, 3+, and 4+ charge states of the peptide.
-
Fragment Ion Prediction: Predict the m/z values for the major y- and b-type fragment ions. Prioritize fragment ions that are greater than the precursor m/z and are likely to be intense (e.g., fragments C-terminal to proline).
Predicted Precursor and Fragment Ions for PRDX3(103-112)
| Parameter | Value |
| Peptide Sequence | VCPTFFEPIFPIIDEK |
| Monoisotopic Mass | 1858.93 Da |
| Predicted Precursor m/z | |
| [M+2H]2+ | 930.47 |
| [M+3H]3+ | 620.65 |
| [M+4H]4+ | 465.74 |
| Predicted Fragment Ions (Top 5 y-ions) | |
| y13 | 1493.74 |
| y12 | 1396.69 |
| y11 | 1269.63 |
| y10 | 1140.59 |
| y9 | 1027.50 |
2. Empirical Optimization of SRM/MRM Transitions:
-
Infuse a synthetic standard of the PRDX3(103-112) peptide into the mass spectrometer to determine the most intense and stable precursor charge state.
-
Perform a product ion scan of the selected precursor to identify the most intense and specific fragment ions. Select at least three to four fragment ions for the MRM method.
-
For each precursor-fragment pair (transition), perform a collision energy optimization experiment to determine the voltage that yields the highest fragment ion intensity.
3. LC-MS/MS Method Development:
-
Develop a liquid chromatography method that provides good retention and peak shape for the PRDX3(103-112) peptide.
-
Create a scheduled MRM method that monitors the optimized transitions for the PRDX3(103-112) peptide only during its expected elution time window.
Visualizations
Caption: Experimental workflow for PRDX3(103-112) detection.
Caption: Troubleshooting logic for low S/N ratio.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Improvements in proteomic metrics of low abundance proteins through proteome equalization using ProteoMiner prior to MudPIT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Characterization of Low-Abundant Intact or Truncated Low-Molecular-Weight Proteins From Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Steps of Mitochondrial Proteomics Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Label-Free Quantitative Analysis of Mitochondrial Proteomes Using the Multienzyme Digestion-Filter Aided Sample Preparation (MED-FASP) and "Total Protein Approach" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sample Preparation for Proteomic Analysis of Isolated Mitochondria and Whole-Cell Extracts [protocols.io]
- 10. Mitochondrial Protein Sample Extraction Method - Creative Proteomics [creative-proteomics.com]
- 11. chromatographyonline.com [chromatographyonline.com]
"best practices for PRDX3(103-112) peptide handling and storage"
This technical support center provides guidance on the best practices for handling and storing the PRDX3(103-112) peptide. The following information is compiled from general peptide handling protocols and should be adapted as needed for your specific experimental requirements.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized PRDX3(103-112) peptide upon arrival?
A1: Lyophilized peptides are stable at room temperature for short periods, making them suitable for shipping. However, for long-term storage, it is recommended to store the lyophilized peptide at -20°C or preferably -80°C in a desiccator to prevent degradation from moisture and temperature fluctuations.[1] Peptides containing residues prone to moisture absorption should be stored in a tightly capped vial within a desiccator.[1]
Q2: What is the recommended procedure for reconstituting the PRDX3(103-112) peptide?
A2: The solubility of a peptide is highly dependent on its amino acid sequence.[1] Before reconstituting the entire sample, it is best practice to test the solubility of a small amount of the peptide.[1][2]
To determine the best solvent, first, analyze the charge of the PRDX3(103-112) peptide sequence.
-
Assign a value of +1 to each basic residue (K, R, H) and the N-terminus.
-
Assign a value of -1 to each acidic residue (D, E) and the C-terminus.
-
Sum the values to get the net charge.
Based on the net charge, follow these general guidelines:
-
Positive net charge (Basic peptide): Attempt to dissolve in sterile, distilled water first. If solubility is poor, adding a small amount of 10-25% acetic acid can help.[1][2]
-
Negative net charge (Acidic peptide): Attempt to dissolve in sterile, distilled water first. If the peptide does not dissolve, a small amount of 0.1M ammonium bicarbonate or a dilute aqueous base (e.g., ammonium hydroxide, <50 µL) can be added.[1][2]
-
Net charge of zero (Neutral/Hydrophobic peptide): These peptides can be challenging to dissolve in aqueous solutions. The use of organic solvents such as DMSO, DMF, or acetonitrile is recommended.[1][2] Start with a small amount of organic solvent and then slowly add aqueous buffer to the desired concentration. Note: Peptides containing Cys (C), Met (M), or Trp (W) residues can be unstable in DMSO due to oxidation.[1][2]
For in-vivo applications, various formulations can be considered, such as dissolving in PEG400 or suspending in carboxymethyl cellulose.[3]
Q3: How should I store the reconstituted PRDX3(103-112) peptide solution?
A3: Once reconstituted, peptide solutions are much less stable than in their lyophilized form. To maintain peptide integrity:
-
Aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]
-
Store the aliquots at -20°C or for better long-term stability, at -80°C.[1]
-
Protect the peptide solution from light.[1]
-
If the peptide contains oxidation-prone residues (Met, Cys, Trp), it is advisable to store it in an oxygen-free atmosphere.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve in water. | The peptide may be hydrophobic or have a net neutral charge at neutral pH. | Based on the peptide's net charge (see FAQ A2), try adding a small amount of dilute acetic acid (for basic peptides) or ammonium bicarbonate/hydroxide (for acidic peptides). For hydrophobic peptides, dissolve in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly dilute with your aqueous buffer.[1][2] |
| Precipitate forms after adding aqueous buffer to an organic solvent solution. | The peptide has reached its solubility limit in the final buffer composition. | The concentration of the peptide may be too high. Try preparing a more dilute solution. Sonication can also help to dissolve the peptide, but use it sparingly to avoid heating the sample. |
| Loss of peptide activity in experiments. | Peptide degradation due to improper storage or handling. | Ensure proper storage of both lyophilized powder and reconstituted solutions (see FAQs A1 & A3). Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Check the pH of your final solution, as extreme pH values can degrade peptides. |
| Inconsistent experimental results. | Inaccurate peptide concentration due to incomplete solubilization or adsorption to surfaces. | Visually inspect the solution to ensure all material has dissolved. Use low-protein-binding tubes and pipette tips to minimize loss of peptide due to surface adsorption. |
Experimental Protocols
Protocol 1: General Peptide Reconstitution
-
Briefly centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.
-
Based on the peptide's properties (see FAQ A2), select an appropriate solvent.
-
Add the calculated volume of solvent to the vial to achieve the desired stock concentration (recommended stock concentration is 1-2 mg/mL).[1]
-
Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. Visually inspect the solution for any undissolved particles.
-
Once dissolved, aliquot the peptide stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C until use.
Visual Workflows
Caption: General workflow for handling and storing peptides.
Caption: Decision tree for troubleshooting peptide solubility issues.
References
Technical Support Center: Interpreting Mass Spectrometry Data for PRDX3(103-112) PTMs
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the mass spectrometry-based analysis of post-translational modifications (PTMs) on the 103-112 peptide region of Peroxiredoxin 3 (PRDX3).
Frequently Asked Questions (FAQs)
Q1: What are the known post-translational modifications of PRDX3, particularly within the 103-112 region?
A1: PRDX3 is known to undergo several PTMs that regulate its function. These include phosphorylation, lysine acetylation, and hyperoxidation.[1][2][3] Specifically for the 103-112 region (amino acid sequence: GAFVVVNDEF), a modification of Lysine-107 to allysine has been identified.[4]
Q2: What are the expected mass shifts for common PTMs on the PRDX3(103-112) peptide?
A2: The expected monoisotopic mass shifts for PTMs relevant to this peptide region are summarized in the table below. Detecting these specific mass additions on the GAFVVVNDEF peptide is the primary goal of the MS analysis.
Q3: What are the primary challenges when analyzing PTMs on the PRDX3(103-112) peptide?
A3: Analyzing PTMs by mass spectrometry can be challenging.[5] Key difficulties include:
-
Low Abundance: Modified peptides are often present in much lower quantities than their unmodified counterparts.[5]
-
Poor Ionization/Fragmentation: The specific amino acid sequence and the nature of the PTM can affect how well the peptide ionizes and fragments, which is crucial for identification and site localization.[5][6]
-
Site Ambiguity: If multiple potential modification sites exist on a single peptide fragment, pinpointing the exact location can be difficult without high-quality MS/MS spectra.[6]
-
Isobaric Modifications: Different PTMs can have very similar masses (e.g., acetylation and trimethylation), requiring high-resolution mass spectrometers to distinguish them.[6]
Q4: Which enrichment strategies can be used for PRDX3 PTMs before MS analysis?
A4: To overcome the issue of low abundance, PTM-specific enrichment is often necessary.[7]
-
Phosphorylation: Use of Ion-Metal Affinity Chromatography (IMAC) or titanium dioxide (TiO2) chromatography can enrich for phosphopeptides.
-
Acetylation: Enrichment can be performed using antibodies that specifically recognize acetylated lysine residues.
-
General PRDX3 Enrichment: An initial immunoprecipitation using a PRDX3-specific antibody can enrich the protein before digestion and further PTM analysis.
PTM Data Summary
The following table summarizes known and potential PTMs relevant to the PRDX3(103-112) region.
| Residue (Position) | Modification | Monoisotopic Mass Shift (Da) | Notes |
| Lysine (107) | Allysine | -1.0316 | Identified modification in this region.[4] Results from oxidative deamination of lysine. |
| Lysine (107) | Acetylation | +42.0106 | A common modification for regulating mitochondrial proteins.[3] |
| Lysine (107) | Ubiquitination (GlyGly) | +114.0429 | Adds a di-glycine remnant after tryptic digest. |
| Aspartic Acid (110) | Methyl Ester | +14.0157 | A potential modification identified in PRDX3.[4] |
| Any Ser/Thr/Tyr | Phosphorylation | +79.9663 | LRRK2 is a known kinase for PRDX3, though the identified site is outside the 103-112 region.[2][8] |
Troubleshooting Guides
Problem: I am unable to detect the unmodified PRDX3(103-112) peptide in my MS analysis.
-
Possible Cause 1: Inefficient Digestion. The peptide may not be efficiently liberated from the protein if the digestion protocol is suboptimal.
-
Possible Cause 2: Poor Ionization. The peptide's sequence may not be conducive to efficient ionization in your setup.
-
Solution: Modify your liquid chromatography (LC) gradient to ensure the peptide elutes in a region with optimal solvent composition for ionization. Experiment with different ionization sources or settings if available.
-
-
Possible Cause 3: Low Protein Abundance. The overall amount of PRDX3 in your sample may be too low.
-
Solution: Start with a larger amount of total protein lysate or perform an enrichment for mitochondria, where PRDX3 is primarily localized, before protein digestion.[9]
-
Problem: I observe a mass shift on the peptide, but the PTM site localization is ambiguous.
-
Possible Cause 1: Poor MS/MS Fragmentation. Insufficient fragment ions (b- and y-ions) covering the modification site will prevent confident assignment.[6]
-
Solution: Optimize your collision energy (HCD or CID) to achieve a better fragmentation pattern. If available, consider using alternative fragmentation methods like Electron Transfer Dissociation (ETD), which can be advantageous for localizing labile PTMs like phosphorylation.
-
-
Possible Cause 2: Insufficient Mass Accuracy. Low-resolution data can make it difficult to confidently assign fragment ions.
-
Solution: Ensure your mass spectrometer is properly calibrated. High-resolution and high-accuracy fragment data from instruments like an Orbitrap are often required for unambiguous PTM localization.[6]
-
Problem: How can I differentiate between isobaric PTMs like lysine acetylation (+42.0106 Da) and trimethylation (+42.0470 Da)?
-
Possible Cause: Insufficient Mass Resolution. These modifications have a very small mass difference (0.0364 Da) and cannot be distinguished by low-resolution instruments.[6]
-
Solution 1: High-Resolution Mass Spectrometry. Use a mass spectrometer capable of high resolution (e.g., Orbitrap, FT-ICR) to resolve the mass difference between the two modifications.[6]
-
Solution 2: Chemical Derivatization. Specific chemical reactions can target one type of modification over the other, leading to a different mass shift that can be detected.
-
Solution 3: Database Searching. When searching your data, ensure you include both potential modifications and evaluate the results based on the mass accuracy of the precursor and fragment ions.
-
Experimental Protocols & Workflows
General Protocol for PRDX3 PTM Analysis
-
Cell Lysis and Mitochondrial Enrichment:
-
Lyse cells using a hypotonic buffer to maintain organelle integrity.
-
Perform differential centrifugation to isolate the mitochondrial fraction. This enriches for PRDX3.
-
Lyse the isolated mitochondria with a strong lysis buffer (e.g., containing 2% SDS) with protease and phosphatase inhibitors.[9][11]
-
-
Protein Digestion:
-
Reduction: Reduce disulfide bonds using Dithiothreitol (DTT) at 56°C.
-
Alkylation: Alkylate free cysteine residues with Iodoacetamide (IAA) in the dark.
-
Digestion: Perform in-solution or S-Trap column-based digestion using a sequence-grade protease like Trypsin/Lys-C overnight at 37°C.[9]
-
-
Peptide Cleanup and Enrichment (Optional):
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column to remove contaminants.
-
If desired, perform PTM-specific enrichment at this stage (e.g., IMAC for phosphopeptides).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap) coupled to a nano-liquid chromatography system.
-
Use a data-dependent acquisition (DDA) method, selecting the most abundant precursor ions for MS/MS fragmentation.
-
-
Data Analysis:
-
Search the raw MS data against a relevant protein database (e.g., UniProt Human) using a search algorithm like Sequest, Mascot, or MaxQuant.
-
Specify PRDX3 as the protein of interest and include potential variable modifications (e.g., phosphorylation, acetylation, oxidation) in the search parameters.
-
Manually validate the MS/MS spectra for peptides of interest to confirm sequence coverage and PTM localization.
-
Visualized Workflows and Pathways
References
- 1. Hyperoxidized PRDX3 as a specific ferroptosis marker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Post-translational modification and mitochondrial function in Parkinson’s disease [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Peroxiredoxin 3 Is a Key Molecule Regulating Adipocyte Oxidative Stress, Mitochondrial Biogenesis, and Adipokine Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. uniprot.org [uniprot.org]
- 9. Sample Preparation for Proteomic Analysis of Isolated Mitochondria and Whole-Cell Extracts [protocols.io]
- 10. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]
Technical Support Center: Detecting PRDX3 Hyperoxidation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Peroxiredoxin 3 (PRDX3) hyperoxidation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for detecting PRDX3 hyperoxidation?
A1: The two main approaches for detecting PRDX3 hyperoxidation are antibody-based methods, primarily Western blotting, and mass spectrometry.[1][2][3] Western blotting uses antibodies that specifically recognize the hyperoxidized form of peroxiredoxins (Prx-SO₂/₃H), while mass spectrometry identifies the specific mass shift associated with the addition of two or three oxygen atoms to the peroxidatic cysteine residue.[1][2]
Q2: Are antibodies for hyperoxidized PRDX3 specific?
A2: Not always. Many commercially available antibodies are raised against a conserved peptide sequence containing the hyperoxidized cysteine, which is similar among typical 2-Cys peroxiredoxins (PRDX1-4).[3][4] This can make it difficult to distinguish between different hyperoxidized PRDX isoforms.[3] It is crucial to verify the specificity of the antibody, for example, by using PRDX3 knockout cells to confirm the disappearance of the signal.[4]
Q3: How can I confirm that the band I see on a Western blot is hyperoxidized PRDX3?
A3: To confirm the identity of a band as hyperoxidized PRDX3, you can use several strategies:
-
Mass Spectrometry: This is the gold standard for confirming the modification.[1][2]
-
PRDX3 Knockout/Knockdown Cells: The band should be absent in cells lacking PRDX3.[4]
-
Peptide Competition Assay: Co-incubation of the antibody with the hyperoxidized antigenic peptide should block the signal, while an unmodified peptide should not.[4][5]
-
Migration Comparison: On the same blot, the band detected by the anti-Prx-SO₂/₃H antibody should migrate at the same molecular weight as the band detected by a total PRDX3 antibody.[5]
Q4: When is mass spectrometry a better choice than Western blotting?
A4: Mass spectrometry is preferred for:
-
Unambiguous Identification: It directly measures the mass of the protein or its peptides, providing definitive evidence of hyperoxidation.[1][2]
-
Quantification: It allows for the analysis of the relative proportions of different oxidized forms of PRDX3.[1]
-
Distinguishing Isoforms: It can differentiate between hyperoxidized PRDX3 and other PRDX isoforms.
Q5: Can I detect PRDX3 hyperoxidation in tissues?
A5: Yes, hyperoxidized PRDX3 has been identified as a marker for ferroptosis in tissues, such as in mouse models of alcoholic and nonalcoholic fatty liver disease.[4][6] Western blotting is a suitable method for this purpose.[6]
Troubleshooting Guides
Western Blotting
| Issue | Possible Cause | Troubleshooting Steps |
| No signal or weak signal for hyperoxidized PRDX3 | Insufficient induction of hyperoxidation. | Increase the concentration or duration of the oxidative stress treatment (e.g., erastin, RSL3, H₂O₂).[3][5] |
| Poor antibody quality. | Use an antibody validated for the detection of hyperoxidized PRDX3. Check the manufacturer's datasheet for recommended applications and dilutions. | |
| Inefficient protein extraction or transfer. | Optimize your protein extraction protocol to ensure the preservation of post-translational modifications. Verify transfer efficiency with Ponceau S staining. | |
| High background or non-specific bands | Antibody concentration is too high. | Titrate the primary antibody to determine the optimal concentration. |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). | |
| Washing steps are inadequate. | Increase the number and duration of washes after primary and secondary antibody incubations. | |
| Multiple bands are observed | The antibody may cross-react with other hyperoxidized PRDX isoforms.[3] | Use PRDX3 knockout cells as a negative control to confirm which band corresponds to PRDX3.[4] Perform a peptide competition assay.[4][5] |
| Formation of PRDX3 dimers or higher-order complexes.[3] | Run samples under both reducing and non-reducing conditions to assess disulfide bond formation. |
Mass Spectrometry
| Issue | Possible Cause | Troubleshooting Steps |
| Failure to detect hyperoxidized peptides | Low abundance of the modified protein. | Enrich for PRDX3 using immunoprecipitation before mass spectrometry analysis. |
| Inefficient peptide ionization. | Optimize mass spectrometer settings and sample preparation for phosphopeptide analysis, as the acidic nature of sulfinic/sulfonic acid modifications can be similar. | |
| Sample preparation artifacts. | Alkylate free thiols with reagents like N-ethylmaleimide (NEM) or iodoacetamide to prevent artificial oxidation during sample processing.[2][7] | |
| Difficulty in quantifying hyperoxidation | Inconsistent sample preparation. | Ensure consistent and complete alkylation of all samples. Use a standardized protocol for protein digestion. |
| Variability in instrument performance. | Use internal standards and run technical replicates to assess and correct for instrument variability. |
Data Presentation
Table 1: Comparison of Methods for Detecting PRDX3 Hyperoxidation
| Method | Principle | Advantages | Disadvantages |
| Western Blotting | Immuno-detection using antibodies specific for the Prx-SO₂/₃H motif.[3][4] | Relatively fast and widely available. Good for semi-quantitative analysis. | Antibody specificity can be an issue, potentially detecting other PRDX isoforms.[3] |
| Mass Spectrometry | Identification of the mass shift caused by the addition of oxygen atoms to the peroxidatic cysteine.[1][2] | Highly specific and quantitative.[1] Can distinguish between different PRDX isoforms. | Requires specialized equipment and expertise. Can be time-consuming. |
| 2D Gel Electrophoresis | Separation of proteins by isoelectric point and molecular weight, with hyperoxidation causing an acidic shift.[3] | Can visualize different oxidized forms. | Technically challenging and less sensitive than other methods. |
Experimental Protocols
Key Experiment: Western Blotting for Hyperoxidized PRDX3
-
Cell Treatment: Treat cells with an inducing agent (e.g., 2 µM erastin for 12 hours) to induce PRDX3 hyperoxidation.[4][5]
-
Cell Lysis and Alkylation: Wash cells with PBS and lyse them in an alkylation buffer (e.g., 40 mM HEPES, 50 mM NaCl, 1 mM EGTA, protease inhibitors) containing 25 mM N-ethylmaleimide (NEM) to block free thiols and prevent artificial oxidation.[7][8]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel under non-reducing conditions and transfer to a nitrocellulose or PVDF membrane.[2][3]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against hyperoxidized peroxiredoxins (e.g., anti-Prx-SO₂/₃H) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Controls: For validation, perform a peptide competition assay by pre-incubating the primary antibody with the hyperoxidized antigenic peptide.[4][5] Also, run samples from PRDX3 knockout cells as a negative control.[4]
Key Experiment: Mass Spectrometry Analysis of PRDX3 Hyperoxidation
-
Sample Preparation: Treat recombinant PRDX3 or cell lysates with an oxidizing agent (e.g., H₂O₂ or fatty acid hydroperoxides).[2]
-
Alkylation: Alkylate free thiols with 5 mM 2-iodoacetamide for 30 minutes at 37°C.[2]
-
Buffer Exchange: Remove excess alkylating agent by gel filtration using a desalting column equilibrated with ammonium bicarbonate buffer.[2]
-
LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the resulting spectra against a protein database to identify peptides with a mass shift corresponding to the addition of two (+32 Da for sulfinic acid) or three (+48 Da for sulfonic acid) oxygen atoms to the peroxidatic cysteine.
Visualizations
Caption: Catalytic cycle and hyperoxidation of PRDX3.
Caption: Workflow for Western blot detection of hyperoxidized PRDX3.
Caption: Workflow for mass spectrometry analysis of PRDX3 hyperoxidation.
References
- 1. Hyperoxidation of Peroxiredoxins 2 and 3: RATE CONSTANTS FOR THE REACTIONS OF THE SULFENIC ACID OF THE PEROXIDATIC CYSTEINE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mitochondrial peroxiredoxin 3 is more resilient to hyperoxidation than cytoplasmic peroxiredoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Hyperoxidized PRDX3 as a Ferroptosis Marker Reveals Ferroptotic Damage in Chronic Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The first specific marker of ferroptosis: Hyperoxidized PRDX3 | MedChemExpress [medchemexpress.eu]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Validating PRDX3(103-112) as a Specific Ferroptosis Marker: A Comparative Guide
The identification of reliable and specific biomarkers is crucial for the advancement of research into ferroptosis, a unique iron-dependent form of regulated cell death. The lack of such markers has historically hindered the translation of ferroptosis-related discoveries into clinical applications. Recently, hyperoxidized Peroxiredoxin 3 (PRDX3) has emerged as a promising and specific biomarker for ferroptosis, offering new avenues for its detection and therapeutic targeting. This guide provides a comprehensive comparison of hyperoxidized PRDX3, specifically the PRDX3(103-112) peptide epitope, with other established markers of ferroptosis, supported by experimental data and detailed protocols.
Mechanism of Hyperoxidized PRDX3 as a Ferroptosis Marker
During ferroptosis, the accumulation of lipid peroxides, particularly in the mitochondria, triggers the hyperoxidation of PRDX3, a mitochondrial-specific peroxidase. This post-translational modification converts a cysteine thiol in PRDX3 to sulfinic or sulfonic acid. Subsequently, the hyperoxidized PRDX3 translocates from the mitochondria to the plasma membrane. At the plasma membrane, it is thought to inhibit the cystine/glutamate antiporter (system Xc-), leading to a reduction in cystine uptake and consequently, glutathione (GSH) synthesis. This further exacerbates oxidative stress and promotes ferroptotic cell death. The antibody targeting the hyperoxidized PRDX3(103-112) peptide allows for the specific detection of this modified form of the protein.
Comparative Analysis of Ferroptosis Markers
The ideal biomarker for ferroptosis should be highly specific and sensitive, appearing only during this form of cell death and not in others like apoptosis or necroptosis. The following table compares hyperoxidized PRDX3 with other commonly used ferroptosis markers.
| Marker | Principle | Method of Detection | Specificity | Sensitivity | Key Advantages | Limitations |
| Hyperoxidized PRDX3 | Detection of a specific post-translational modification of PRDX3 triggered by ferroptotic stress. | Immunoblotting, Immunofluorescence. | High. Does not increase during apoptosis or necroptosis. | High. Detectable upon induction of ferroptosis by various inducers. | Specific to ferroptosis, providing a clear distinction from other cell death pathways. | Relatively new marker, requiring specific antibodies. |
| Lipid Peroxidation | Measurement of lipid reactive oxygen species (ROS) or their byproducts, a hallmark of ferroptosis. | Flow cytometry (C11-BODIPY), Spectrophotometry (MDA assay), Immunohistochemistry (4-HNE). | Moderate. Lipid peroxidation can occur in other forms of cell death and oxidative stress. | High. A central event in ferroptosis. | Well-established methods with commercially available kits. | Lack of specificity to ferroptosis. |
| ACSL4 Expression | Acyl-CoA synthetase long-chain family member 4 (ACSL4) is a key enzyme in the incorporation of polyunsaturated fatty acids into lipids, making them susceptible to peroxidation. Its expression correlates with ferroptosis sensitivity. | Immunoblotting, qRT-PCR. | Moderate. ACSL4 expression can be influenced by other metabolic factors. | Moderate to High. A good indicator of sensitivity to ferroptosis. | Can predict cellular sensitivity to ferroptosis inducers. | Not a direct measure of ongoing ferroptosis. |
| GPX4 Inactivation/Downregulation | Glutathione peroxidase 4 (GPX4) is the key enzyme that detoxifies lipid peroxides. Its inactivation is a central event in ferroptosis. | Immunoblotting, Activity assays. | High. GPX4 is a central regulator of ferroptosis. | High. Its loss of function is a direct trigger for ferroptosis. | Directly measures the state of a critical anti-ferroptotic pathway. | Can be challenging to measure enzyme activity accurately. |
| PTGS2 Upregulation | Prostaglandin-endoperoxide synthase 2 (PTGS2, also known as COX-2) is often upregulated during ferroptosis. | qRT-PCR, Immunoblotting. | Low to Moderate. Also upregulated in inflammatory responses. | Moderate. Not universally upregulated in all ferroptotic contexts. | Can be a useful pharmacodynamic marker in some models. | Not a direct contributor to ferroptosis and lacks specificity. |
Experimental Protocols
Detection of Hyperoxidized PRDX3 by Immunoblotting
This protocol is adapted from established methods for detecting hyperoxidized peroxiredoxins.
1. Cell Lysis and Protein Extraction:
- Treat cells with ferroptosis inducers (e.g., Erastin, RSL3) and appropriate controls.
- Wash cells twice with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. To preserve the hyperoxidized state, include 50 mM N-ethylmaleimide (NEM) in the lysis buffer to block free thiols.
- Scrape the cells and collect the lysate.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein lysate.
2. Protein Quantification:
- Determine the protein concentration of the lysates using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
- Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
- Separate the proteins on a 12% SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for hyperoxidized PRDX3 (recognizing the SO2/3H modification on the PRDX3(103-112) peptide) overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
"Cell Culture & Treatment" -> "Cell Lysis with NEM" -> "Protein Quantification (BCA)" -> "SDS-PAGE" -> "Protein Transfer (PVDF)" -> "Blocking" -> "Primary Antibody Incubation\n(anti-hyperoxidized PRDX3)" -> "Secondary Antibody Incubation" -> "Detection (ECL)" -> "Analysis";
}
Measurement of Lipid Peroxidation using C11-BODIPY 581/591
This protocol is based on standard procedures for using the C11-BODIPY probe.
1. Cell Seeding and Treatment:
- Seed cells in a multi-well plate suitable for flow cytometry or fluorescence microscopy.
- Allow cells to adhere overnight.
- Treat cells with ferroptosis inducers and inhibitors as required for the experiment.
2. C11-BODIPY Staining:
- Prepare a 10 µM working solution of C11-BODIPY 581/591 in HBSS or serum-free medium.
- Remove the culture medium from the cells and wash once with HBSS.
- Add the C11-BODIPY working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
3. Sample Preparation for Flow Cytometry:
- After incubation, wash the cells twice with HBSS.
- Trypsinize the cells and resuspend them in HBSS containing 1% FBS.
- Keep the cells on ice and protected from light until analysis.
4. Flow Cytometry Analysis:
- Analyze the cells on a flow cytometer.
- The unoxidized C11-BODIPY probe fluoresces red (Excitation/Emission: ~581/591 nm), while the oxidized probe fluoresces green (Excitation/Emission: ~488/510 nm).
- Quantify lipid peroxidation by measuring the shift in fluorescence from the red to the green channel. An increase in the green fluorescence intensity indicates lipid peroxidation.
"Cell Seeding & Treatment" -> "C11-BODIPY Staining\n(10 µM, 30 min)" -> "Wash Cells" -> "Cell Detachment (Trypsin)" -> "Resuspend in HBSS/FBS" -> "Flow Cytometry Analysis\n(Red vs. Green Fluorescence)";
}
Conclusion
The identification of hyperoxidized PRDX3 as a specific marker represents a significant advancement in the field of ferroptosis research. Its high specificity for ferroptosis, in contrast to the more general markers of oxidative stress like lipid peroxidation, allows for more definitive identification of this cell death modality in various experimental and potentially clinical settings. While other markers such as ACSL4 expression and GPX4 activity provide valuable insights into the cellular machinery of ferroptosis, hyperoxidized PRDX3 serves as a direct and specific indicator that ferroptosis is occurring. For researchers and drug development professionals, utilizing a multi-faceted approach that includes the specific detection of hyperoxidized PRDX3 alongside the measurement of lipid peroxidation and the assessment of key regulatory proteins will provide the most robust and reliable validation of ferroptosis.
A Comparative Guide to Ferroptosis Markers: Spotlight on PRDX3(103-112)
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, is increasingly implicated in a range of pathologies, from neurodegenerative diseases to cancer. The ability to accurately detect and quantify ferroptosis is crucial for both basic research and the development of novel therapeutics. While several biomarkers have been established, the recent identification of hyperoxidized Peroxiredoxin 3 (PRDX3) offers a promising new tool for specifically monitoring this cell death modality.
This guide provides an objective comparison of hyperoxidized PRDX3 with other established ferroptosis markers, supported by experimental data. We detail the methodologies for key experiments and present signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding.
Quantitative Comparison of Ferroptosis Markers
The following table summarizes quantitative changes observed for various ferroptosis markers upon induction of ferroptosis, primarily with the system Xc- inhibitor, erastin. It is important to note that direct, side-by-side quantitative comparisons of hyperoxidized PRDX3 with other markers under identical experimental conditions are still emerging in the literature. However, the available data provides valuable insights into the magnitude of change for each marker.
| Marker Category | Marker | Method of Detection | Cell/Animal Model | Treatment | Observed Change | Citation |
| Protein Markers | Hyperoxidized PRDX3 | Western Blot, Immunofluorescence | Mouse models of ALD and NAFLD | Disease condition | Present in disease, absent in control | [1][2] |
| Western Blot | SV589 cells | Erastin, RSL3, FIN56 | Dose-dependent increase | [3][4] | ||
| GPX4 | Western Blot | HeLa and NCI-H1975 cells | Erastin (5 µM, 24h) | Dose-dependent decrease | [5] | |
| Western Blot | Mouse tissues (duodenum, kidney, liver, spleen) | Erastin injection | Inhibition of expression | [6] | ||
| SLC7A11 | Western Blot | Mouse tissues (duodenum, kidney, liver, spleen) | Erastin injection | Inhibition of expression | [6] | |
| Lipid Peroxidation | Malondialdehyde (MDA) | Colorimetric Assay | Mouse tissues | Erastin injection | Duodenum: 58% increase; Kidney: 93% increase; Liver: 2.25-fold increase | [6] |
| C11-BODIPY 581/591 | Flow Cytometry, Fluorescence Microscopy | HT-1080 cells | Erastin (10 µM) | Time-dependent increase in oxidized probe fluorescence | [7] | |
| Metabolites | Glutathione (GSH) | Colorimetric Assay | Mouse tissues | Erastin injection | Duodenum: 64% decrease; Kidney: 34% decrease; Liver: 43% decrease | [6] |
| Assay Kit | HeLa and NCI-H1975 cells | Erastin | Dose-dependent decrease | [5] | ||
| Iron Metabolism | Serum Iron | Colorimetric Assay | Mice | Erastin injection | 6.16-fold increase | [6] |
| Total Iron Binding Capacity | Colorimetric Assay | Mice | Erastin injection | Increased | [6] |
Key Finding: A pivotal study demonstrated that hyperoxidized PRDX3 is specifically detected during ferroptosis and not in apoptosis (induced by TNF-α/SM164/z-VAD) or necroptosis (induced by T/S/Z), where markers like cleaved caspase-3 and phosphorylated MLKL are present, respectively.[1][2] This highlights the superior specificity of hyperoxidized PRDX3 as a ferroptosis marker.
Experimental Protocols
Detailed methodologies are essential for the reproducible and accurate measurement of ferroptosis markers. Below are protocols for key experiments cited in this guide.
Detection of Hyperoxidized PRDX3 by Western Blot
This protocol is adapted from the methodology used to identify hyperoxidized PRDX3 as a specific ferroptosis marker.[3][4]
a) Sample Preparation:
-
Culture cells to the desired confluence and treat with ferroptosis inducers (e.g., Erastin, RSL3) or vehicle control for the specified time.
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
b) SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 12% SDS-polyacrylamide gel.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
c) Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for hyperoxidized PRDX (SO2/3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
For loading control, probe the same membrane with an antibody against total PRDX3 or a housekeeping protein like β-actin.
Detection of GPX4 and SLC7A11 by Western Blot
This is a standard protocol for detecting changes in key ferroptosis-regulating proteins.
a) Sample Preparation and SDS-PAGE: Follow steps 1a and 1b as described for hyperoxidized PRDX3.
b) Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour.
-
Incubate with primary antibodies against GPX4 and SLC7A11 overnight at 4°C.
-
Proceed with washing, secondary antibody incubation, and detection as described in steps 1c (3-7).
Lipid Peroxidation Assay using C11-BODIPY 581/591
This protocol outlines the use of the fluorescent probe C11-BODIPY 581/591 to measure lipid reactive oxygen species (ROS) by flow cytometry.
a) Cell Preparation and Staining:
-
Seed cells in a 6-well plate and treat with ferroptosis inducers or controls.
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS containing 2.5 µM C11-BODIPY 581/591 probe.
-
Incubate for 30 minutes at 37°C in the dark.
b) Flow Cytometry Analysis:
-
Wash the cells twice with PBS.
-
Resuspend the cells in 500 µL of PBS.
-
Analyze the cells using a flow cytometer. The oxidized form of the probe is detected in the FITC channel (green fluorescence), while the reduced form is detected in the PE-Texas Red or a similar channel (red fluorescence).
-
An increase in the green/red fluorescence intensity ratio indicates an increase in lipid peroxidation.
Immunofluorescence for PRDX3 Translocation
This protocol is for visualizing the translocation of hyperoxidized PRDX3 from the mitochondria to the plasma membrane during ferroptosis.[3][4]
a) Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat cells with a ferroptosis inducer (e.g., erastin) or vehicle control.
-
For mitochondrial co-localization, incubate with a mitochondrial tracker dye (e.g., MitoTracker Red CMXRos) for 30 minutes before fixation.
b) Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes.
-
Wash twice with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
c) Immunostaining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Incubate with the primary antibody against hyperoxidized PRDX3 in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
d) Mounting and Imaging:
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear staining.
-
Image the cells using a confocal fluorescence microscope.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions in ferroptosis and the experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language for Graphviz.
Caption: Ferroptosis signaling pathway highlighting the role of hyperoxidized PRDX3.
Caption: General workflow for Western Blot detection of ferroptosis markers.
References
- 1. Hyperoxidized PRDX3 as a specific ferroptosis marker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Hyperoxidized PRDX3 as a Ferroptosis Marker Reveals Ferroptotic Damage in Chronic Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The first specific marker of ferroptosis: Hyperoxidized PRDX3 | MedChemExpress [medchemexpress.eu]
- 5. Erastin, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erastin-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Guide to PRDX3(103-112) Antibody Cross-Reactivity
For researchers, scientists, and professionals in drug development, the specificity of antibodies is paramount for accurate and reproducible results. This guide provides a comparative analysis of the potential cross-reactivity of antibodies targeting the human Peroxiredoxin 3 (PRDX3) peptide sequence 103-112. This specific epitope has gained interest as a marker for ferroptosis, a form of regulated cell death.[1][2]
Introduction to PRDX3 and the Peroxiredoxin Family
PRDX3 is a member of the peroxiredoxin family of antioxidant enzymes that play a crucial role in cellular redox homeostasis by reducing hydrogen peroxide and organic hydroperoxides.[3][4][5] In humans, the peroxiredoxin family consists of six members (PRDX1-6), which share sequence and structural similarities. This homology presents a potential challenge for antibody specificity, as antibodies raised against one member may cross-react with others.
The PRDX3(103-112) Epitope
The specific peptide sequence of interest, PRDX3(103-112), is Asp-Phe-Thr-Phe-Val-Cys-Pro-Thr-Glu-Ile .[6] Antibodies targeting this epitope are valuable tools for studying the specific role of PRDX3 in ferroptosis. However, understanding their potential for cross-reactivity with other peroxiredoxins is critical for the correct interpretation of experimental data.
Predictive Analysis of Cross-Reactivity Based on Sequence Homology
To predict the potential cross-reactivity of a PRDX3(103-112)-specific antibody, a sequence alignment was performed with the corresponding regions of other human peroxiredoxin family members.
Table 1: Sequence Alignment of Human Peroxiredoxin Family with PRDX3(103-112)
| Protein | Corresponding Amino Acid Sequence | Homology to PRDX3(103-112) |
| PRDX3 | D F T F V C P T E I | 100% |
| PRDX1 | E F T F V L C P T E I | High (80%) |
| PRDX2 | E F T F V L C P T E I | High (80%) |
| PRDX4 | D F T F V C P T E I I | High (90%) |
| PRDX5 | K F S F V L C P T E I | Moderate (60%) |
| PRDX6 | Q I T I N D L P V G R | Low (10%) |
Note: The sequences for PRDX1, PRDX2, PRDX4, PRDX5, and PRDX6 were obtained from UniProt (Accession numbers: P32119, Q06830, Q13162, P30044, and P30049 respectively). The corresponding regions were identified by aligning the full-length sequences with PRDX3.
Based on this alignment, an antibody targeting PRDX3(103-112) has a high theoretical probability of cross-reacting with PRDX1, PRDX2, and PRDX4 due to the significant sequence similarity. The potential for cross-reactivity with PRDX5 is moderate, while it is low for PRDX6.
Recommended Experimental Validation of Cross-Reactivity
While sequence alignment provides a valuable prediction, experimental validation is essential to confirm the specificity of any antibody. The following are standard methods to assess antibody cross-reactivity:
Table 2: Experimental Protocols for Assessing Antibody Cross-Reactivity
| Experiment | Protocol Overview |
| Western Blot | 1. Run lysates from cells or tissues known to express different peroxiredoxin family members on an SDS-PAGE gel. 2. Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose). 3. Block the membrane to prevent non-specific antibody binding. 4. Incubate the membrane with the primary antibody (anti-PRDX3(103-112)). 5. Wash the membrane and incubate with a labeled secondary antibody. 6. Detect the signal. A single band at the expected molecular weight for PRDX3 and no bands for other PRDXs would indicate specificity.[7] |
| ELISA | Competitive ELISA: 1. Coat a microplate with recombinant PRDX3 protein. 2. Pre-incubate the anti-PRDX3(103-112) antibody with increasing concentrations of recombinant PRDX1, PRDX2, PRDX4, PRDX5, or PRDX6. 3. Add the antibody-protein mixtures to the coated plate. 4. Wash and add a labeled secondary antibody. 5. Add substrate and measure the signal. A reduction in signal in the presence of other peroxiredoxins indicates cross-reactivity.[7][8][9] |
| Immunohistochemistry (IHC) / Immunocytochemistry (ICC) | 1. Prepare tissue sections or cells known to express different peroxiredoxins (positive controls) and tissues/cells known not to express PRDX3 (negative controls). 2. Perform antigen retrieval if necessary. 3. Block non-specific binding sites. 4. Incubate with the primary anti-PRDX3(103-112) antibody. 5. Wash and incubate with a labeled secondary antibody. 6. Visualize the staining. Specific staining should only be observed in PRDX3-expressing cells/tissues.[10][11] |
| Dot Blot | 1. Spot purified recombinant PRDX proteins onto a membrane. 2. Block the membrane. 3. Incubate with the primary anti-PRDX3(103-112) antibody. 4. Wash and incubate with a labeled secondary antibody. 5. Detect the signal. A signal should only be observed for the PRDX3 spot. |
Alternative Antibodies and Considerations
Given the high potential for cross-reactivity of an antibody targeting the PRDX3(103-112) epitope, researchers should consider the following alternatives if absolute specificity is required:
-
Knockout (KO) Validated Antibodies: Several commercial antibodies raised against the full-length PRDX3 protein have been validated using knockout cell lines or tissues. This is a rigorous method to confirm specificity for the target protein.
-
Monoclonal Antibodies: Monoclonal antibodies recognize a single epitope and generally offer higher specificity and lower batch-to-batch variability compared to polyclonal antibodies.
Experimental Workflow and Signaling Pathway Visualization
To aid in experimental design and data interpretation, the following diagrams illustrate a typical workflow for antibody validation and the general role of PRDX3 in cellular pathways.
Caption: Workflow for assessing PRDX3(103-112) antibody cross-reactivity.
Caption: Simplified schematic of the PRDX3 antioxidant pathway in mitochondria.
Conclusion
While antibodies targeting the PRDX3(103-112) peptide are valuable for studying ferroptosis, their potential for cross-reactivity with other peroxiredoxin family members, particularly PRDX1, PRDX2, and PRDX4, should be carefully considered. The sequence homology data presented in this guide serves as a predictive tool, but rigorous experimental validation using methods such as Western blotting and ELISA is strongly recommended to ensure data accuracy and reliability. For studies demanding the highest level of specificity, the use of knockout-validated or monoclonal antibodies against PRDX3 should be considered as a primary or confirmatory approach.
References
- 1. Identification of Hyperoxidized PRDX3 as a Ferroptosis Marker Reveals Ferroptotic Damage in Chronic Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. uniprot.org [uniprot.org]
- 4. PRDX3 - Wikipedia [en.wikipedia.org]
- 5. PRDX3 peroxiredoxin 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. elisakits.co.uk [elisakits.co.uk]
- 8. seracare.com [seracare.com]
- 9. Sandwich ELISA protocol | Abcam [abcam.com]
- 10. A beginners guide to Immunohistochemistry | Proteintech Group [ptglab.com]
- 11. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
Unveiling the Expression of PRDX3(103-112): A Guide for Researchers
An in-depth guide to understanding the expression of the Peroxiredoxin-3 (103-112) peptide fragment, a key indicator of ferroptotic cell death. This document provides available data on full-length PRDX3 protein expression as a proxy and details a robust experimental workflow for the direct quantification of the specific peptide in human cell lines.
Peroxiredoxin-3 (PRDX3) is a crucial mitochondrial antioxidant enzyme that plays a significant role in cellular defense against oxidative stress by detoxifying peroxides.[1] Recently, a specific fragment of this protein, PRDX3(103-112), particularly in its hyperoxidized state, has been identified as a novel and specific marker for ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[2][3] Understanding the expression levels of this peptide across different cell lines is paramount for researchers investigating ferroptosis in various pathological contexts, including cancer and neurodegenerative diseases.
Direct quantitative data on the expression of the PRDX3(103-112) peptide fragment across various human cell lines is not extensively available in published literature. However, the expression of the full-length PRDX3 protein can serve as a valuable proxy for identifying cell lines that are likely to yield this fragment, especially under conditions that induce ferroptosis.
Comparative Expression of Full-Length PRDX3 Protein
The following table summarizes the observed expression levels of the full-length PRDX3 protein in a selection of human cancer cell lines, as determined by methods such as immunoblotting and immunohistochemistry. High expression of the parent protein may indicate a higher potential for the generation of the PRDX3(103-112) fragment upon induction of ferroptosis.
| Cell Line | Cancer Type | PRDX3 Protein Expression Level | Reference |
| Prostate Cancer | |||
| LNCaP | Prostate Carcinoma | Expressed | [4] |
| PC3 | Prostate Carcinoma | Expressed | [4] |
| PrEC | Normal Prostate Epithelial | Low Expression | [5] |
| Breast Cancer | |||
| MDA-MB-231 | Triple-Negative Breast Cancer | High Expression | [6] |
| BT-549 | Triple-Negative Breast Cancer | High Expression | [6] |
| MCF-7 | Breast Adenocarcinoma | Expressed | [7] |
| Liver Cancer | |||
| Huh7 | Hepatocellular Carcinoma | Expressed | [2] |
| Lung Cancer | |||
| A549 | Lung Carcinoma | Expressed | [2] |
| Colorectal Cancer | |||
| HT29 | Colorectal Adenocarcinoma | Expressed | [2] |
| Fibrosarcoma | |||
| HT1080 | Fibrosarcoma | Expressed | [2] |
The Role of PRDX3 Hyperoxidation in Ferroptosis
During ferroptosis, an accumulation of mitochondrial lipid peroxides triggers the hyperoxidation of PRDX3.[2] This post-translational modification is critical, as the hyperoxidized PRDX3 translocates from the mitochondria to the plasma membrane. At the plasma membrane, it inhibits cystine uptake, a key step that exacerbates oxidative stress and promotes cell death.[2][3] The PRDX3(103-112) peptide, especially when modified, is a direct product of this process.
Figure 1. Signaling pathway of PRDX3 in ferroptosis.
Experimental Protocols
To directly compare the expression of the PRDX3(103-112) peptide, including its hyperoxidized forms, a targeted mass spectrometry approach is recommended. This method offers high sensitivity and specificity for the quantification of specific peptides within a complex protein mixture.[8][9]
Objective: To quantify the relative abundance of the PRDX3(103-112) peptide and its hyperoxidized variants in different human cell lines following the induction of ferroptosis.
1. Cell Culture and Treatment:
-
Cell Lines: Select a panel of human cell lines for comparison (e.g., A549, HT1080, Huh7, and a control cell line).
-
Culture Conditions: Culture cells in their recommended media and conditions until they reach approximately 80% confluency.
-
Induction of Ferroptosis: Treat cells with a known ferroptosis-inducing agent, such as Erastin (e.g., 2 µM) or RSL3 (e.g., 2 µM), for a predetermined time course (e.g., 6, 12, 24 hours). Include an untreated (vehicle) control for each cell line.
-
Cell Harvesting: After treatment, wash cells with ice-cold PBS and harvest them by scraping. Centrifuge the cell suspension to pellet the cells and store the pellets at -80°C until further processing.
2. Protein Extraction and Preparation:
-
Lysis: Resuspend cell pellets in a lysis buffer containing a protease inhibitor cocktail. For analysis of mitochondrial fractions, perform subcellular fractionation prior to lysis.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay, such as the BCA assay, to ensure equal loading for subsequent steps.
-
Reduction and Alkylation: Reduce disulfide bonds in the protein extracts using Dithiothreitol (DTT) and alkylate the resulting free thiols with Iodoacetamide (IAA). This step is crucial for standardizing the protein structure before digestion.
-
Proteolytic Digestion: Digest the proteins into peptides using a protease such as trypsin. The choice of enzyme can be optimized to ensure the PRDX3(103-112) fragment is generated intact. Note: As this fragment may be generated in vivo, a no-digest control might be considered, though this would significantly complicate analysis.
3. Peptide Quantification by Targeted Mass Spectrometry (LC-MS/MS):
-
Method: Employ a targeted proteomics approach such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) on a triple quadrupole or high-resolution mass spectrometer, respectively.[8]
-
Internal Standards: Synthesize stable isotope-labeled (e.g., ¹³C, ¹⁵N) versions of the target peptide, PRDX3(103-112), and its expected hyperoxidized forms (sulfinic acid, SO₂H; sulfonic acid, SO₃H). These will serve as internal standards for accurate quantification.[9]
-
LC-MS/MS Analysis:
-
Spike a known amount of the stable isotope-labeled standard peptides into each digested sample.
-
Separate the peptides using liquid chromatography (LC) based on their physicochemical properties.
-
Introduce the separated peptides into the mass spectrometer.
-
Configure the mass spectrometer to specifically select the precursor ion mass of the native and labeled PRDX3(103-112) peptides (and their modified versions).
-
Fragment these precursor ions and monitor for specific, high-intensity fragment ions (transitions).
-
-
Data Analysis:
-
Integrate the peak areas for the transitions of both the native (from the cell lysate) and the labeled internal standard peptides.
-
Calculate the ratio of the native peptide to the known amount of the spiked-in standard.
-
Normalize this value to the total protein amount for each sample to determine the relative abundance of the PRDX3(103-112) peptide across different cell lines and treatment conditions.
-
Figure 2. Proposed experimental workflow for peptide analysis.
References
- 1. PRDX3 - Wikipedia [en.wikipedia.org]
- 2. Identification of Hyperoxidized PRDX3 as a Ferroptosis Marker Reveals Ferroptotic Damage in Chronic Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeted Quantitative Proteomics – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]
- 6. Targeted Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Targeted Proteomics < Proteomics [medicine.yale.edu]
- 9. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of PRDX3 Levels in Disease Progression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the correlation between Peroxiredoxin 3 (PRDX3) levels, with a focus on the PRDX3(103-112) peptide, and the progression of various diseases. While research on the specific PRDX3(103-112) peptide is nascent, this document synthesizes the current understanding of the broader PRDX3 protein as a biomarker and its hyperoxidized form in disease, offering insights for future research and therapeutic development.
Executive Summary
Peroxiredoxin 3 (PRDX3) is a mitochondrial antioxidant enzyme crucial for cellular redox homeostasis.[1] Altered PRDX3 expression is implicated in a range of pathologies, including cancer, neurodegenerative disorders, and liver diseases.[2][3][4] Recent studies have highlighted a hyperoxidized form of PRDX3, containing the PRDX3(103-112) peptide sequence, as a specific marker for ferroptosis, a form of regulated cell death.[2][5][6] This guide presents available quantitative data on PRDX3 levels in disease, compares its utility with existing biomarkers, details relevant experimental protocols, and visualizes the key pathways involved.
Quantitative Data on PRDX3 Levels and Disease Progression
The majority of quantitative clinical data available focuses on the full-length PRDX3 protein rather than the specific PRDX3(103-112) peptide. The following tables summarize key findings.
Table 1: Serum PRDX3 Levels in Hepatocellular Carcinoma (HCC)
| Patient Cohort | Mean Serum PRDX3 Level (ng/mL) | Key Findings |
| Healthy Controls (n=103) | Not specified, but significantly lower than HCC | - |
| Liver Cirrhosis (n=98) | Not specified, but significantly lower than HCC | - |
| HCC (n=96) | Significantly higher than control and cirrhosis groups | High serum PRDX3 was strongly associated with larger tumor diameter, advanced TNM stage, and portal vein invasion.[7] |
This data is derived from a study on a cohort of 297 Chinese patients.[7]
Table 2: PRDX3 as a Diagnostic and Prognostic Marker for HCC
| Parameter | Value | Interpretation |
| Diagnostic Cutoff | 153.26 ng/mL | - |
| Sensitivity | 85.9% | The ability of the test to correctly identify patients with HCC.[7] |
| Specificity | 75.3% | The ability of the test to correctly identify patients without HCC.[7] |
| Prognostic Value | Independent risk factor for overall survival | Patients with high serum PRDX3 had a shorter median survival time.[7] |
Table 3: PRDX3 Expression in Liver Fibrosis
| Disease Stage | PRDX3 Protein Levels in Liver Tissue | Correlation with Disease Severity |
| Mild Fibrosis (n=6) | Higher | PRDX3 expression is negatively correlated with the severity of liver fibrosis.[8] |
| Severe Fibrosis (n=8) | Lower |
Comparison with Alternative Biomarkers
Currently, direct comparative studies of the PRDX3(103-112) peptide with other biomarkers are lacking. However, the study on serum PRDX3 in HCC provides a comparison with the established biomarker, Alpha-fetoprotein (AFP). The findings indicated that the inverse correlation between serum PRDX3 and patient survival remained significant even in patients with normal serum AFP levels, suggesting that PRDX3 could be a valuable complementary biomarker for HCC.[7]
Experimental Protocols
While detailed, step-by-step protocols for the quantification of the PRDX3(103-112) peptide are not yet widely published, the following outlines the general methodologies used in the cited research for measuring PRDX3 and identifying its hyperoxidized form.
Measurement of Serum PRDX3 by Enzyme-Linked Immunosorbent Assay (ELISA)
This method was used to quantify total PRDX3 protein in the serum of HCC patients.[7]
-
Principle: An ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
General Workflow:
-
Coating: Wells of a microplate are coated with a capture antibody specific for PRDX3.
-
Sample Incubation: Serum samples from patients are added to the wells, and any PRDX3 present binds to the capture antibody.
-
Detection Antibody: A detection antibody, also specific for PRDX3 but labeled with an enzyme (e.g., horseradish peroxidase), is added.
-
Substrate Addition: A substrate for the enzyme is added, which is converted into a detectable signal (e.g., a color change).
-
Quantification: The intensity of the signal is measured using a microplate reader and is proportional to the amount of PRDX3 in the sample. A standard curve is generated using known concentrations of recombinant PRDX3 to determine the concentration in the patient samples.
-
Identification of Hyperoxidized PRDX3 by Western Blotting and Immunoprecipitation
This methodology was employed to identify the specific hyperoxidation of PRDX3 during ferroptosis in cellular and mouse models of liver disease.[2]
-
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. Immunoprecipitation is used to isolate a specific protein from a complex mixture.
-
General Workflow:
-
Protein Extraction: Proteins are extracted from cells or tissues.
-
SDS-PAGE: The protein mixture is separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred from the gel to a membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the hyperoxidized form of PRDXs.
-
Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is added.
-
Detection: The signal from the label is detected, revealing the presence and relative amount of hyperoxidized PRDX3.
-
Immunoprecipitation (for confirmation): An antibody against total PRDX3 is used to pull down PRDX3 and its binding partners from the protein extract. The pulled-down sample is then analyzed by Western blot using the antibody against hyperoxidized PRDXs to confirm the modification on PRDX3.
-
Signaling Pathways and Experimental Workflows
The Role of PRDX3 Hyperoxidation in Ferroptosis
During conditions of high oxidative stress, such as in certain chronic liver diseases, mitochondrial lipid peroxides accumulate. This triggers the hyperoxidation of PRDX3, a post-translational modification. The hyperoxidized PRDX3 then translocates from the mitochondria to the plasma membrane, where it inhibits the uptake of cystine. This depletion of intracellular cysteine impairs the synthesis of glutathione (GSH), a key antioxidant, leading to the accumulation of lipid reactive oxygen species and ultimately, ferroptotic cell death.[2][5]
Caption: PRDX3 hyperoxidation pathway in ferroptosis.
General Experimental Workflow for Biomarker Discovery and Validation
The process of identifying and validating a biomarker like PRDX3 typically follows a multi-stage process, from initial discovery in preclinical models to validation in clinical cohorts.
Caption: General workflow for biomarker validation.
Future Directions
The identification of hyperoxidized PRDX3, and specifically the PRDX3(103-112) peptide, as a marker for ferroptosis is a promising development.[2][8] Future research should focus on:
-
Developing and validating robust assays for the specific and sensitive quantification of the PRDX3(103-112) peptide in easily accessible biological fluids like serum or plasma.
-
Conducting large-scale clinical studies to establish the correlation between PRDX3(103-112) levels and the progression of various diseases, including different types of cancer, neurodegenerative diseases, and metabolic disorders.
-
Performing head-to-head comparisons of PRDX3(103-112) with established biomarkers to determine its diagnostic, prognostic, and predictive value.
-
Further elucidating the signaling pathways regulated by PRDX3 and its hyperoxidized form to identify novel therapeutic targets.
By addressing these areas, the full potential of PRDX3 and its derivatives as clinical biomarkers and therapeutic targets can be realized.
References
- 1. The role of peroxiredoxins in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Hyperoxidized PRDX3 as a Ferroptosis Marker Reveals Ferroptotic Damage in Chronic Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Peroxiredoxin Involvement in the Initiation and Progression of Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of hyperoxidized PRDX3 as a ferroptosis marker reveals ferroptotic damage in chronic liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Serum peroxiredoxin3 is a useful biomarker for early diagnosis and assessemnt of prognosis of hepatocellular carcinoma in Chinese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of PRDX3 Inhibitors and their Effect on the PRDX3(103-112) Region: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of known Peroxiredoxin 3 (PRDX3) inhibitors. It focuses on their potential impact on the PRDX3(103-112) peptide region, a key area implicated in the enzyme's role in ferroptosis. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in this area.
Introduction to PRDX3 and its Inhibition
Peroxiredoxin 3 (PRDX3) is a crucial mitochondrial antioxidant enzyme responsible for detoxifying reactive oxygen species (ROS), thereby maintaining cellular redox homeostasis.[1] Its dysregulation is linked to various diseases, including cancer and neurodegenerative disorders, making it a compelling therapeutic target.[1] PRDX3 inhibitors typically function by binding to the enzyme's active site, leading to an accumulation of ROS and selectively inducing cell death in cancer cells that have higher oxidative stress levels.[1]
A significant recent discovery has highlighted the role of PRDX3 in ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[2] Specifically, the hyperoxidation of a cysteine residue within the PRDX3(103-112) region serves as a specific marker for ferroptosis.[2][3] This hyperoxidized PRDX3 then translocates from the mitochondria to the plasma membrane, where it is thought to inhibit cystine uptake, a critical step in the ferroptotic pathway.[2][4] Therefore, evaluating the effect of PRDX3 inhibitors on the 103-112 region is paramount for understanding their mechanism of action and their potential to modulate ferroptosis.
Comparative Data of PRDX3 Inhibitors
Direct quantitative data on the effects of specific inhibitors on the PRDX3(103-112) peptide region is currently limited in publicly available literature. However, we can compile the known inhibitory concentrations for general PRDX activity or cellular cytotoxicity for prominent compounds. This table serves as a starting point for researchers to select and further investigate these inhibitors for their specific effects on the PRDX3(103-112) region and ferroptosis.
| Inhibitor | Target(s) | Reported IC50/EC50 | Cell Lines / Assay Conditions | Citation |
| Thiostrepton | PRDX3 | EC50 correlates with PRDX3 expression levels | Malignant mesothelioma cell lines | [5] |
| Adenanthin | PRDX1/PRDX2 | IC50: 2.31 - 8.13 µM (48h) | HepG2, Bel-7402, SMMC-7721 (Hepatocellular carcinoma) | [6] |
| Compound 5 (from patent) | PRDX3 | EC50: 1-10 µM (cytotoxicity) | SK-OV-3 (Ovarian cancer) | [7] |
Note: The provided IC50/EC50 values reflect the overall effect on cell viability or the activity of PRDX isoforms and not a direct interaction with the PRDX3(103-112) region. Further experimental validation is required to determine the specific impact on this peptide sequence.
Experimental Protocols
To facilitate the investigation of PRDX3 inhibitors and their effect on the 103-112 region, this section details key experimental protocols.
Assay for PRDX3 Hyperoxidation
This protocol is designed to determine if a PRDX3 inhibitor can prevent the hyperoxidation of the cysteine residue within the 103-112 region, a key event in ferroptosis.
a) Redox Immunoblotting:
-
Cell Treatment: Culture cells of interest (e.g., cancer cell lines sensitive to ferroptosis inducers) and treat with the PRDX3 inhibitor at various concentrations for a predetermined time. Subsequently, induce ferroptosis using an agent like erastin.[2]
-
Cell Lysis: Wash cells with PBS and lyse using an alkylation buffer (e.g., 40 mM HEPES, 50 mM NaCl, 1 mM EGTA) containing 25 mM N-ethylmaleimide (NEM) to block free thiol groups and preserve the in-vivo redox state.[8][9]
-
Western Blotting: Separate protein lysates via non-reducing SDS-PAGE. Transfer proteins to a nitrocellulose membrane and probe with an antibody specific for hyperoxidized PRDXs (recognizing the Cys-SO2/3H modification).[3][8] A parallel blot should be probed with an antibody against total PRDX3 as a loading control.
-
Analysis: Quantify the band intensities to determine the ratio of hyperoxidized PRDX3 to total PRDX3. A potent inhibitor should reduce this ratio in the presence of a ferroptosis inducer.
b) Two-Dimensional (2D) Gel Electrophoresis:
-
Sample Preparation: Treat and lyse cells as described above.
-
2D Electrophoresis: Resolve the protein lysates first by isoelectric focusing (IEF) and then by SDS-PAGE.[10]
-
Western Blotting: Transfer the separated proteins to a membrane and probe with an anti-PRDX3 antibody. Hyperoxidized PRDX3 will appear as a more acidic spot compared to the non-oxidized form.[10]
-
Analysis: Compare the spot patterns of treated and untreated samples to assess the inhibitor's effect on hyperoxidation.
c) Mass Spectrometry:
-
Sample Preparation: Immunoprecipitate PRDX3 from treated and untreated cell lysates.
-
Digestion and Analysis: Digest the immunoprecipitated PRDX3 with a suitable protease (e.g., trypsin) and analyze the resulting peptides by mass spectrometry.
-
Data Analysis: Search for the mass shift corresponding to the oxidation of the cysteine residue within the 103-112 peptide. This provides direct evidence of the modification and can be quantified.[11][12]
PRDX3 Translocation Assay
This protocol aims to visualize and quantify the inhibitor's effect on the translocation of hyperoxidized PRDX3 from the mitochondria to the plasma membrane.
-
Immunofluorescence Microscopy:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the inhibitor and a ferroptosis inducer.
-
Staining: Fix and permeabilize the cells. Co-stain with an antibody against PRDX3, a mitochondrial marker (e.g., MitoTracker), and a plasma membrane marker (e.g., E-cadherin).[13][14]
-
Imaging: Visualize the subcellular localization of PRDX3 using confocal microscopy.
-
Analysis: In untreated ferroptotic cells, PRDX3 should co-localize with the plasma membrane marker. An effective inhibitor will prevent this translocation, and PRDX3 will remain co-localized with the mitochondrial marker.[2]
-
-
Cellular Fractionation and Western Blotting:
-
Cell Treatment and Fractionation: Treat cells as described above. Isolate mitochondrial and plasma membrane fractions using a commercially available kit or a standard protocol.
-
Western Blotting: Perform western blotting on the fractions using antibodies against PRDX3, a mitochondrial marker (e.g., COX IV), and a plasma membrane marker (e.g., Na+/K+-ATPase) to confirm fraction purity.
-
Analysis: Quantify the amount of PRDX3 in the plasma membrane fraction relative to the mitochondrial fraction. An effective inhibitor should reduce the amount of PRDX3 in the plasma membrane fraction of ferroptosis-induced cells.
-
Visualizing Pathways and Workflows
PRDX3 Signaling in Ferroptosis
The following diagram illustrates the signaling pathway of PRDX3 in ferroptosis, highlighting the critical role of the 103-112 region.
References
- 1. Adenanthin inhibits pancreatic cancer proliferation by regulation of H2O2/ROS - Fei - Translational Cancer Research [tcr.amegroups.org]
- 2. Identification of Hyperoxidized PRDX3 as a Ferroptosis Marker Reveals Ferroptotic Damage in Chronic Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The first specific marker of ferroptosis: Hyperoxidized PRDX3 | MedChemExpress [medchemexpress.eu]
- 4. Hyperoxidized PRDX3 as a specific ferroptosis marker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Adenanthin targets peroxiredoxin I/II to kill hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mitochondrial peroxiredoxin 3 is more resilient to hyperoxidation than cytoplasmic peroxiredoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mass Spectrometry in Advancement of Redox Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Peroxiredoxin-3 Is Involved in Bactericidal Activity through the Regulation of Mitochondrial Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Peroxiredoxin 3 (PRDX3) as a Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of therapeutic strategies centered on Peroxiredoxin 3 (PRDX3), a key mitochondrial antioxidant enzyme. Dysregulation of PRDX3 is implicated in numerous pathologies, including cancer and neurodegenerative diseases, making it a compelling target for therapeutic intervention.[1][2] A critical aspect of PRDX3-related therapy involves the induction of ferroptosis, an iron-dependent form of cell death. The hyperoxidized state of PRDX3, detectable via epitopes like the PRDX3(103-112) peptide, has emerged as a specific biomarker for this process.[3][4]
PRDX3: The Mitochondrial Redox Gatekeeper
PRDX3 is a mitochondrial-specific peroxidase responsible for detoxifying approximately 90% of mitochondrial hydrogen peroxide (H₂O₂).[5][6] By reducing H₂O₂, PRDX3 protects cells from oxidative stress and subsequent damage.[5][2] In many cancer cells, which exhibit high metabolic rates and elevated reactive oxygen species (ROS), PRDX3 is overexpressed to maintain survival.[7][8] This dependency makes PRDX3 an attractive therapeutic target; its inhibition can selectively induce catastrophic oxidative stress and trigger cell death in malignant cells.[2][8]
A key mechanism linked to PRDX3 inhibition is ferroptosis , which is characterized by the iron-dependent accumulation of lipid peroxides. When PRDX3 is inactivated or overwhelmed, mitochondrial H₂O₂ levels rise, leading to lipid peroxidation and eventual cell death.[3][9] The hyperoxidation of PRDX3 serves as a crucial marker for the onset of ferroptosis.[3]
Signaling Pathway of PRDX3 in Redox Homeostasis and Ferroptosis
The diagram below illustrates the central role of the PRDX3-Thioredoxin system in neutralizing mitochondrial ROS. It also shows how therapeutic inhibition of this pathway disrupts redox balance, leading to lipid peroxidation and ferroptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. What are PRDX3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Identification of Hyperoxidized PRDX3 as a Ferroptosis Marker Reveals Ferroptotic Damage in Chronic Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Roles of peroxiredoxins in cancer, neurodegenerative diseases and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxiredoxins—The Underrated Actors during Virus-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRDX3 - Wikipedia [en.wikipedia.org]
- 8. Mitochondrial Peroxiredoxin III is a Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for PRDX3(103-112), Human
General Handling and Storage
When working with PRDX3(103-112), it is crucial to adhere to standard laboratory safety protocols. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area. For long-term storage, lyophilized peptides should be kept at -20°C or colder, preferably in a desiccator, to prevent degradation.[3][4] Before use, allow the container to equilibrate to room temperature to avoid moisture condensation upon opening.[3][4]
Spill and Emergency Procedures
In the event of a spill, wear appropriate protective equipment.[1] For powdered peptide, carefully sweep it up, or if in solution, absorb it with an inert material like sand or vermiculite.[1] The collected material should be placed in a sealed container for disposal.[1][2] Following the cleanup, the spill area should be thoroughly ventilated and washed.[1][2]
Emergency Contact Procedures:
| Incident | First Aid Measures |
| Eye Contact | Immediately flush with water for at least 15 minutes. Seek medical attention.[1][2] |
| Skin Contact | Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation occurs, seek medical attention.[1][2] |
| Inhalation | Move to an area with fresh air. If any adverse effects occur, seek medical attention.[1][2] |
| Ingestion | If the person is conscious, wash out their mouth with water. Do not swallow the rinse water. Seek immediate medical attention.[1][2] |
Disposal of PRDX3(103-112) Waste
The overriding principle for laboratory waste is to have a disposal plan in place before beginning any experiment.[5] As PRDX3(103-112) is a synthetic peptide not classified as acutely hazardous, its disposal generally follows procedures for non-hazardous chemical waste. However, institutional policies should always be consulted.[5]
Disposal Decision Workflow
Caption: Workflow for the proper disposal of PRDX3(103-112) waste and empty containers.
Step-by-Step Disposal Protocols
1. Solid PRDX3(103-112) Waste:
-
Collect unused lyophilized peptide and any materials used for spill cleanup (e.g., contaminated paper towels, absorbent material) into a designated, sealable container.
-
Label the container clearly as "Non-hazardous Solid Chemical Waste" and list the contents.
-
Some institutions may permit the disposal of small quantities of non-hazardous solids directly into the regular trash or a designated dumpster, but it is crucial to confirm this with your institution's Environmental Health and Safety (EHS) office.[6][7]
2. Liquid PRDX3(103-112) Waste:
-
Collect all aqueous solutions containing PRDX3(103-112) into a compatible, leak-proof container with a secure lid.[8]
-
The container should be clearly labeled with its contents.
-
Depending on institutional and local regulations, small amounts of non-hazardous, neutral pH aqueous solutions may be permissible for drain disposal.[6][7] However, you must verify this with your EHS office.
-
Never dispose of liquid waste in regular trash or dumpsters.[6]
3. Disposal of Empty Containers:
-
To be considered "empty," a container must have all contents removed by normal means.
-
It is best practice to triple rinse the empty container with a suitable solvent.[8]
-
The rinsate should be collected and disposed of as liquid chemical waste.[5][8]
-
After rinsing, the original label on the container should be removed or thoroughly defaced to prevent confusion.[6]
-
The clean, defaced container can typically be disposed of in the regular trash or designated glass waste receptacle.[6][8]
Experimental Context: PRDX3 and Ferroptosis
PRDX3(103-112) and its sulfonated form (SO3 modified) have been identified as markers for ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[9][10][11] In this context, the full-length PRDX3 protein, a mitochondrial enzyme, becomes hyperoxidized.[11] This hyperoxidized PRDX3 can then translocate to the plasma membrane and inhibit cystine uptake, thereby promoting ferroptosis.[11]
Signaling Pathway Overview
Caption: Simplified pathway showing the role of hyperoxidized PRDX3 in promoting ferroptosis.
References
- 1. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 2. abcepta.com [abcepta.com]
- 3. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sfasu.edu [sfasu.edu]
- 7. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Identification of Hyperoxidized PRDX3 as a Ferroptosis Marker Reveals Ferroptotic Damage in Chronic Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
